Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXRVKIDBAOAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The document outlines the primary synthetic route, detailed experimental protocols, and relevant quantitative data.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The introduction of a fluorine atom at the 6-position and an ethyl carboxylate group at the 3-position of the imidazo[1,2-a]pyridine core can significantly modulate the physicochemical and pharmacological properties of the molecule, making this compound a valuable building block for the development of novel therapeutic agents.
Core Synthetic Strategy: Cyclocondensation
The most prevalent and efficient method for the synthesis of the imidazo[1,2-a]pyridine core is the cyclocondensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound. In the case of this compound, the synthesis involves the reaction of 5-fluoro-2-aminopyridine with ethyl bromopyruvate.
The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 5-fluoro-2-aminopyridine by ethyl bromopyruvate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound, based on established procedures for analogous compounds.
Synthesis of Starting Material: 5-fluoro-2-aminopyridine
While 5-fluoro-2-aminopyridine is commercially available, it can also be synthesized from 2-aminopyridine through a multi-step process involving nitration, reduction, diazotization, and a Schiemann reaction.
Synthesis of this compound
Reaction:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| 5-fluoro-2-aminopyridine | 112.10 |
| Ethyl bromopyruvate | 195.01 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 |
| Ethanol (EtOH) | 46.07 |
| Dichloromethane (CH₂Cl₂) | 84.93 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 |
| Hexane | 86.18 |
Procedure:
-
To a solution of 5-fluoro-2-aminopyridine (1.0 eq) in ethanol (10 mL per mmol of aminopyridine), add sodium bicarbonate (2.0-3.0 eq).
-
To this suspension, add ethyl bromopyruvate (1.1-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of analogous imidazo[1,2-a]pyridine derivatives, which can serve as a reference for the expected outcome of the synthesis of the title compound.
| Analogous Compound | Starting Aminopyridine | Electrophile | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate | 5-bromo-2,3-diaminopyridine | Ethyl bromopyruvate | NaHCO₃ | Ethanol | Not specified | 65 | [1] |
| Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | 6-methylpyridin-2-amine | Ethyl 3-bromo-2-oxopropionate | KHCO₃ | Ethanol | 6 | 52.6 | [2] |
| Ethyl 6-(4-((2-fluorobenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate | Corresponding aminopyridine derivative | Ethyl bromopyruvate | NaHCO₃ | Ethanol | 4 | 59.2 | [3] |
Reaction Mechanism and Workflow
The synthesis of this compound proceeds through a well-established reaction mechanism. The overall workflow from starting materials to the final purified product is outlined below.
Conclusion
The synthesis of this compound is a straightforward and efficient process based on the classical cyclocondensation reaction. The provided protocol, derived from established methodologies for similar structures, offers a reliable pathway for obtaining this valuable chemical intermediate. Researchers and drug development professionals can utilize this guide to facilitate their synthetic efforts in the exploration of novel imidazo[1,2-a]pyridine-based compounds with potential therapeutic applications.
References
Technical Guide: Physicochemical Properties of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the known and extrapolated physicochemical properties of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide leverages data from closely related structural analogs to provide a comprehensive profile.
Molecular Structure and Properties
This compound belongs to the imidazo[1,2-a]pyridine class of compounds, which are recognized for their diverse biological activities, including potential as anticancer and antitubercular agents.[1][2] The presence of a fluorine atom at the 6-position is anticipated to influence the molecule's metabolic stability and electronic properties.[3]
Table 1: General Properties of this compound and Related Analogs
| Property | This compound (Predicted/Inferred) | Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate[4] | Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate[5] | Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate[6] |
| Molecular Formula | C₁₀H₉FN₂O₂ | C₁₀H₉BrN₂O₂ | C₁₀H₉N₃O₄ | C₁₀H₉ClN₂O₂ |
| Molecular Weight | ~208.19 g/mol | 284.12 g/mol | 235.20 g/mol | 224.64 g/mol |
| Appearance | Likely a solid | Not specified | Not specified | Pale yellow solid[7] |
| CAS Number | Not readily available | 372198-69-1[4] | 38923-08-9[5] | 1260797-60-1[6] |
Physicochemical Data
Quantitative physicochemical data for this compound is not widely reported. The following table presents available data for analogous compounds to provide an estimated range for key parameters.
Table 2: Physicochemical Parameters of Imidazo[1,2-a]pyridine Analogs
| Parameter | Value (Analog Compound) | Reference |
| Melting Point | 64-65 °C (for 2-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester) | [8] |
| 127.8–129.1 °C (for a related quinazoline derivative) | [9] | |
| Solubility | Generally soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water (for Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate). | [10] |
| pKa | Data for the specific compound is not available. The imidazo[1,2-a]pyridine core is basic. | |
| Storage | Room temperature, dry and sealed. | [6] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not available. However, based on related structures, the following spectral characteristics can be anticipated.[11][12]
Table 3: Anticipated Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), and distinct aromatic protons on the imidazo[1,2-a]pyridine core. The fluorine atom at the 6-position will likely cause splitting of adjacent proton signals. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester (around 160-165 ppm), carbons of the ethyl group, and aromatic carbons of the heterocyclic core. The carbon atom bonded to the fluorine will exhibit a large coupling constant. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) | Characteristic absorption bands for the C=O of the ester, C-F bond, and aromatic C-H and C=C/C=N bonds. |
Experimental Protocols
Synthesis of Ethyl 6-substituted-imidazo[1,2-a]pyridine-3-carboxylate (General Procedure)
The following is a representative protocol for the synthesis of the imidazo[1,2-a]pyridine scaffold, which can be adapted for the synthesis of this compound.[9]
Reaction Scheme:
Figure 1: General synthesis pathway.
Materials:
-
5-Fluoro-2-aminopyridine
-
Ethyl bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
A mixture of 5-fluoro-2-aminopyridine (1.0 mmol), ethyl bromopyruvate (1.5 mmol), and NaHCO₃ (1.5 mmol) is prepared in ethanol (5 mL).
-
The mixture is heated to 80 °C and refluxed with stirring under an inert atmosphere (e.g., argon) for approximately 4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and dichloromethane.
-
The organic layer is separated, washed with brine, and dried over anhydrous Na₂SO₄.
-
The solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent system (e.g., hexane or ethyl acetate/hexane) to yield the final product.
Determination of Melting Point
Apparatus:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
A small amount of the dried, purified crystalline product is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a steady rate.
-
The temperature range over which the solid melts is recorded as the melting point.
Determination of Solubility
Procedure:
-
A known amount of the compound (e.g., 1 mg) is added to a known volume of a solvent (e.g., 1 mL) in a vial.
-
The mixture is vortexed or sonicated at a controlled temperature.
-
The solubility is determined by visual inspection (clear solution indicates dissolution) or by analytical techniques such as HPLC to quantify the concentration of the dissolved compound in a saturated solution.
Biological Context: PI3K/Akt Signaling Pathway
Imidazo[1,2-a]pyridine derivatives are being investigated as inhibitors of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[9][13] Inhibition of PI3K can lead to the suppression of downstream signaling, including the Akt/mTOR pathway, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Figure 2: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a promising scaffold for the development of novel therapeutics, particularly as a potential inhibitor of the PI3K/Akt signaling pathway. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on closely related analogs. Further experimental characterization is necessary to fully elucidate its physicochemical properties and biological activity.
References
- 1. Buy Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate (EVT-3372215) | 135995-33-4 [evitachem.com]
- 2. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 3. proteopedia.org [proteopedia.org]
- 4. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. This compound [acrospharma.co.kr]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE(21684-59-3) 1H NMR [m.chemicalbook.com]
- 12. 2-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 13. Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate(158980-21-3) 1H NMR spectrum [chemicalbook.com]
A Technical Guide to the Spectroscopic and Synthetic Aspects of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure known for its diverse biological activities. The introduction of a fluorine atom at the 6-position and an ethyl carboxylate at the 3-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
Molecular Structure
The chemical structure of this compound is presented below. The numbering of the bicyclic ring system is crucial for the correct assignment of spectroscopic signals.
Caption: Chemical structure of this compound.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | ~8.2 - 8.4 | s | - |
| H-5 | ~9.0 - 9.2 | dd | J = ~2.0, ~1.0 |
| H-7 | ~7.8 - 8.0 | dd | J = ~9.5, ~2.0 |
| H-8 | ~7.6 - 7.8 | dd | J = ~9.5, ~5.0 |
| -OCH₂CH₃ | ~4.3 - 4.4 | q | J = ~7.1 |
| -OCH₂CH₃ | ~1.3 - 1.4 | t | J = ~7.1 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~140 - 142 |
| C-3 | ~115 - 117 |
| C-5 | ~125 - 127 (d, J_CF ≈ 240-250 Hz) |
| C-6 | ~158 - 162 (d, J_CF ≈ 10-15 Hz) |
| C-7 | ~118 - 120 (d, J_CF ≈ 25-30 Hz) |
| C-8 | ~110 - 112 (d, J_CF ≈ 5-10 Hz) |
| C-8a | ~142 - 144 |
| C=O | ~162 - 164 |
| -OCH₂CH₃ | ~60 - 62 |
| -OCH₂CH₃ | ~14 - 15 |
Table 3: Predicted IR and MS Spectroscopic Data
| Spectroscopic Technique | Predicted Values |
| IR (cm⁻¹) | |
| C=O stretch (ester) | ~1710 - 1730 |
| C=N stretch | ~1630 - 1650 |
| C-F stretch | ~1200 - 1250 |
| Aromatic C-H stretch | ~3000 - 3100 |
| MS (m/z) | |
| [M]⁺ (Nominal Mass) | 222 |
| [M+H]⁺ (Exact Mass) | 223.0721 |
Experimental Protocols
The synthesis of this compound can be achieved through a well-established synthetic route for imidazo[1,2-a]pyridines, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[6][9][10]
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for the target compound.
Detailed Methodology:
-
Reaction Setup: To a solution of 5-fluoro-2-aminopyridine (1.0 equivalent) in anhydrous ethanol (10 mL/mmol), add ethyl bromopyruvate (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is stirred and heated to reflux (approximately 78 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization Workflow:
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.
Caption: Analytical workflow for structural confirmation.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data relies on the logical correlation between the molecular structure and the observed signals.
Caption: Logical flow for spectroscopic data interpretation.
References
- 1. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide
Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antitubercular, anti-inflammatory, and antiviral properties. This technical guide provides an in-depth overview of the discovery and synthesis of these versatile compounds, tailored for researchers, scientists, and professionals in drug development.
I. Discovery and Therapeutic Potential
The imidazo[1,2-a]pyridine core is a key pharmacophore found in several clinically successful drugs. Notable examples include Zolpidem, a widely prescribed hypnotic agent, and Alpidem, an anxiolytic. The therapeutic versatility of this scaffold has spurred extensive research into the development of novel derivatives with improved efficacy and selectivity for various biological targets. Recent discoveries have highlighted their potential as potent inhibitors of critical signaling pathways implicated in cancer and infectious diseases.
II. Key Synthetic Methodologies
A variety of synthetic strategies have been developed to access the imidazo[1,2-a]pyridine core and its derivatives. These methods range from classical condensation reactions to modern multicomponent and catalytic approaches, offering flexibility in substituent patterns and molecular complexity.
Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[2][3]
Experimental Protocol: Synthesis of 2-(2-azidophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridine-3-amine [2]
-
Materials: 2-azidobenzaldehyde, 2-aminopyridine, tert-butyl isocyanide, ammonium chloride, methanol.
-
Procedure:
-
In a sealed vial, dissolve 2-azidobenzaldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), tert-butyl isocyanide (1.0 equiv.), and ammonium chloride (0.2 equiv.) in methanol (1.0 M).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product.
-
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a rapid and efficient method for the preparation of imidazo[1,2-a]pyridine derivatives. This technique often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.
Experimental Protocol: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids
-
Materials: 5-methylfuran-2-carbaldehyde, 2-aminoazine, isocyanide, acetic acid, polyethylene glycol 400 (PEG 400).
-
Procedure:
-
In a sealed microwave glass vial, dissolve 5-methylfuran-2-carbaldehyde (1.0 equiv.), 2-aminoazine (1.0 equiv.), isocyanide (1.0 equiv.), and acetic acid (20 mol%) in PEG 400.
-
Seal the glass vial and irradiate in a microwave reactor with stirring at 75°C for 10 minutes.
-
After cooling, extract the reaction mixture with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
-
Copper-Catalyzed Synthesis
Copper-catalyzed reactions provide a versatile and efficient route to various substituted imidazo[1,2-a]pyridines. These methods often proceed under mild conditions and tolerate a wide range of functional groups.
Experimental Protocol: Copper-Catalyzed One-Pot Synthesis from 2-Aminopyridine, Aldehyde, and Terminal Alkyne [4]
-
Materials: 2-aminopyridine, aldehyde, terminal alkyne, copper(I) iodide (CuI), NaHSO₄·SiO₂, toluene.
-
Procedure:
-
To a solution of 2-aminopyridine (1.0 equiv.), aldehyde (1.2 equiv.), and terminal alkyne (1.5 equiv.) in toluene, add CuI (10 mol%) and NaHSO₄·SiO₂ (20 mol%).
-
Reflux the reaction mixture for the appropriate time, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the catalyst.
-
Wash the filtrate with water and brine, and then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired imidazo[1,2-a]pyridine.
-
III. Quantitative Data on Biological Activities
The therapeutic potential of imidazo[1,2-a]pyridine derivatives is underscored by their potent in vitro activities against various cancer cell lines and Mycobacterium tuberculosis. The following tables summarize key quantitative data from recent studies.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC₅₀ values in µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A375 (Melanoma) | WM115 (Melanoma) |
| Derivative A | 0.21 | - | 0.14 | - |
| Derivative B | 3.89 | 2.55 | - | - |
| Compound 6 | 35.0 | - | 10.0 | - |
| Compound 12b | - | 11 | 11 | - |
| Compound 10b | - | 21 | 16 | - |
| Compound 10i | - | 17 | 16 | - |
Data sourced from multiple studies.[5][6][7][8][9]
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives (MIC values)
| Compound | M. tuberculosis H37Rv (μM) | MDR/XDR Strains (μM) |
| IPA-6 | 0.05 µg/mL | - |
| IPA-9 | 0.4 µg/mL | - |
| IPS-1 | 0.4 µg/mL | - |
| Compound 26g | 0.041 - 2.64 | 0.041 - 2.64 |
| Compound 26h | 0.041 - 2.64 | 0.041 - 2.64 |
| 2,7-dimethyl IPAs | 0.4 - 1.9 | 0.07 - 2.2 |
Data sourced from multiple studies.[10][11][12][13]
IV. Signaling Pathways and Mechanisms of Action
Imidazo[1,2-a]pyridine derivatives exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and microbial pathogenesis.
KRAS Signaling Pathway
Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the KRAS signaling pathway, a critical regulator of cell growth and proliferation that is frequently mutated in various cancers.
Caption: Inhibition of the KRAS signaling pathway by imidazo[1,2-a]pyridine derivatives.
PDGFR Signaling Pathway
Imidazo[1,2-a]pyridine derivatives have also been developed as potent inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway, which plays a crucial role in angiogenesis and tumor growth.
Caption: Inhibition of the PDGFR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Antitubercular Mechanism of Action
The antitubercular activity of many imidazo[1,2-a]pyridine derivatives is attributed to the inhibition of the cytochrome b subunit (QcrB) of the electron transport chain in Mycobacterium tuberculosis. This inhibition disrupts ATP synthesis, leading to bacterial cell death.[14]
Caption: Mechanism of action of antitubercular imidazo[1,2-a]pyridine derivatives.
V. Conclusion
Imidazo[1,2-a]pyridine derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential. The diverse synthetic methodologies available allow for the generation of large and structurally varied libraries for drug discovery programs. Continued exploration of their mechanisms of action and structure-activity relationships will undoubtedly lead to the development of novel and effective therapies for a range of diseases.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 11. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate: A Predictive Biological Activity Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its unique electronic and steric properties make it an attractive framework for the design of novel therapeutic agents. This technical guide focuses on the predicted biological activity of a specific derivative, Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate, based on an extensive review of the initial screening data for structurally related compounds. The presence of a fluorine atom at the 6-position and an ethyl carboxylate group at the 3-position is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold, making this compound a person of significant interest for further investigation.
This document provides a comprehensive overview of the potential therapeutic applications of this compound, with a focus on its predicted anticancer, urease inhibitory, and antimicrobial activities. Detailed experimental protocols for key biological assays are provided to facilitate the initial screening of this compound. Furthermore, relevant signaling pathways and experimental workflows are visualized to offer a clear understanding of the potential mechanisms of action and screening strategies.
Predicted Biological Activities
Based on the biological evaluation of structurally similar 6-substituted and 3-substituted imidazo[1,2-a]pyridine derivatives, this compound is predicted to exhibit a range of biological activities. The following sections summarize the key findings for related compounds, presented in structured tables for comparative analysis.
Anticancer Activity
The imidazo[1,2-a]pyridine core is a well-established pharmacophore in the development of anticancer agents. Derivatives have shown potent cytotoxic activity against a variety of cancer cell lines, often through the inhibition of key signaling pathways such as the PI3K/AKT/mTOR pathway.[1][2][3][4]
Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine-quinazoline derivative (13k) | HCC827 (Lung) | 0.09 | [5] |
| Imidazo[1,2-a]pyridine-quinazoline derivative (13k) | A549 (Lung) | 0.23 | [5] |
| Imidazo[1,2-a]pyridine-quinazoline derivative (13k) | SH-SY5Y (Neuroblastoma) | 0.43 | [5] |
| Imidazo[1,2-a]pyridine-quinazoline derivative (13k) | HEL (Erythroleukemia) | 0.15 | [5] |
| Imidazo[1,2-a]pyridine-quinazoline derivative (13k) | MCF-7 (Breast) | 0.38 | [5] |
| Imidazo[1,2-a]pyrazine derivative (12b) | Hep-2 (Laryngeal) | 11 | [6] |
| Imidazo[1,2-a]pyrazine derivative (12b) | HepG2 (Liver) | 13 | [6] |
| Imidazo[1,2-a]pyrazine derivative (12b) | MCF-7 (Breast) | 11 | [6] |
| Imidazo[1,2-a]pyrazine derivative (12b) | A375 (Melanoma) | 11 | [6] |
| Imidazo[1,2-a]pyridine hybrid (HB9) | A549 (Lung) | 50.56 | [7] |
| Imidazo[1,2-a]pyridine hybrid (HB10) | HepG2 (Liver) | 51.52 | [7] |
| 3-aminoimidazo[1,2-α]pyridine (Compound 12) | HT-29 (Colon) | 4.15 ± 2.93 | |
| 3-aminoimidazo[1,2-α]pyridine (Compound 14) | B16F10 (Melanoma) | 21.75 ± 0.81 | |
| Imidazo[1,2-a]pyridine derivative (Compound 6) | A375 (Melanoma) | <12 | [8] |
| Imidazo[1,2-a]pyridine derivative (Compound 6) | WM115 (Melanoma) | <12 | [8] |
| Imidazo[1,2-a]pyridine derivative (Compound 6) | HeLa (Cervical) | ~35 | [8] |
Urease Inhibition
Derivatives of 6-fluoroimidazo[1,2-a]pyridine have been shown to be potent inhibitors of urease, an enzyme implicated in the pathogenesis of infections by Helicobacter pylori.
Table 2: Urease Inhibitory Activity of 6-Fluoroimidazo[1,2-a]pyridine-Oxazole Derivatives
| Compound | IC50 (µM) | Standard (Thiourea) IC50 (µM) | Reference |
| 4i | 5.68 ± 1.66 | 21.37 ± 1.76 | [9] |
| 4o | 7.11 ± 1.24 | 21.37 ± 1.76 | [9] |
| 4g | 9.41 ± 1.19 | 21.37 ± 1.76 | [9] |
| 4h | 10.45 ± 2.57 | 21.37 ± 1.76 | [9] |
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of antimicrobial agents with activity against a range of pathogens, including mycobacteria and fungi. The determination of the Minimum Inhibitory Concentration (MIC) is a key metric in assessing this activity.
Table 3: Predicted Antimicrobial Activity based on Related Scaffolds
| Compound Class | Target Organism | Activity Metric | Potential Activity | Reference |
| Imidazo[1,2-a]pyridine derivatives | Mycobacterium tuberculosis | MIC | Potent | |
| 6-Chloroimidazo[1,2-a]pyridine derivatives | Candida parapsilosis | MIC | Significant |
Experimental Protocols
In Vitro Cytotoxicity Screening: MTT Assay
This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12][13][14]
1. Cell Seeding:
-
Culture selected cancer cell lines to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
3. MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
4. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Urease Inhibition Assay
This protocol describes the determination of the urease inhibitory activity of a test compound using the indophenol method.[15][16]
1. Reagent Preparation:
-
Buffer: Phosphate buffer (100 mM, pH 7.4) containing 10 mM urea.
-
Enzyme Solution: Jack bean urease solution (e.g., 15 U/mL) prepared in the buffer.
-
Phenol Reagent: 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside.
-
Alkali Reagent: 0.5% (w/v) sodium hydroxide and 0.1% active chloride sodium hypochlorite.
2. Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution (dissolved in a suitable solvent) at various concentrations.
-
Add 25 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the urea-containing buffer to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of the phenol reagent and 50 µL of the alkali reagent to each well.
-
Incubate the plate at room temperature for 10 minutes for color development.
3. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 630 nm using a microplate reader.
-
The percentage of urease inhibition is calculated using the following formula: % Inhibition = 100 - ((Absorbance of treated sample / Absorbance of control) x 100)
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a microbial strain.[17][18][19][20]
1. Preparation of Inoculum:
-
Grow the microbial strain in a suitable broth medium overnight at the optimal temperature.
-
Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
2. Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 100 µL of the standardized microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
3. Incubation and MIC Determination:
-
Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Mandatory Visualizations
Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Experimental Workflow
Caption: A generalized workflow for the initial biological screening of a novel compound.
References
- 1. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chemmethod.com [chemmethod.com]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US20030040032A1 - Methods of screening for antimicrobial compounds - Google Patents [patents.google.com]
- 20. youtube.com [youtube.com]
In-depth Technical Guide: Solubility and Stability of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry due to its potential therapeutic applications. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a drug candidate. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, based on the general properties of the imidazo[1,2-a]pyridine scaffold. While specific experimental data for this exact molecule is not publicly available, this guide furnishes detailed, industry-standard experimental protocols for determining these crucial parameters. Furthermore, visual representations of key experimental workflows are provided to facilitate a clear understanding of the methodologies.
Physicochemical Properties
The structure of this compound, featuring a fused bicyclic aromatic system, an ethyl ester group, and a fluorine atom, suggests moderate lipophilicity. The fluorine substitution can influence its electronic properties and metabolic stability.
Anticipated Solubility Profile
Based on the general characteristics of similar imidazo[1,2-a]pyridine derivatives, the following solubility profile is anticipated:
-
Aqueous Solubility: Likely to be low, a common trait for many heterocyclic compounds under development as pharmaceuticals. The presence of the ester group contributes to its lipophilic nature.
-
Organic Solvent Solubility: Expected to exhibit good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol). This is a general characteristic for many organic compounds of this nature.
-
pH-Dependent Solubility: The imidazo[1,2-a]pyridine core contains a basic nitrogen atom, suggesting that the compound's aqueous solubility will be pH-dependent, with increased solubility at lower pH values due to protonation.
Table 1: Hypothetical Solubility Data for this compound
| Solvent/Medium | Temperature (°C) | Expected Solubility (mg/mL) |
| Water (pH 7.4) | 25 | < 0.1 |
| 0.1 N HCl (pH 1.2) | 25 | 1 - 5 |
| Phosphate Buffer (pH 6.8) | 25 | 0.1 - 0.5 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |
| Ethanol | 25 | 10 - 20 |
Anticipated Stability Profile
The stability of this compound is a critical factor for its handling, formulation, and storage. The ester functionality is a potential site for hydrolysis, especially under acidic or basic conditions.
Table 2: Predicted Stability under Various Conditions
| Condition | Potential Degradation Pathway | Expected Stability |
| Acidic (e.g., 0.1 N HCl) | Hydrolysis of the ethyl ester to the corresponding carboxylic acid. | Moderate to Low |
| Basic (e.g., 0.1 N NaOH) | Rapid hydrolysis of the ethyl ester. | Low |
| Oxidative (e.g., H₂O₂) | Potential oxidation of the imidazopyridine ring system. | Moderate |
| Thermal (e.g., 60°C) | Potential for accelerated degradation, particularly hydrolysis. | Moderate |
| Photolytic (e.g., UV/Vis light) | Potential for photochemically induced degradation. | To be determined |
Experimental Protocols
The following are detailed, standard protocols for determining the solubility and stability of a compound like this compound.
Solubility Determination: Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, buffers of various pH, ethanol, DMSO)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of the compound to a scintillation vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After shaking, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent.
-
Analyze the concentration of the dissolved compound in the diluted supernatant by a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Stability Assessment: Forced Degradation Studies (as per ICH Q1A(R2) Guidelines)
Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified time. Withdraw samples at different time points, neutralize, and analyze by HPLC.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature or heat gently. Withdraw samples at different time points, neutralize, and analyze by HPLC.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature. Withdraw samples at different time points and analyze by HPLC.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven (e.g., at 60°C). Withdraw samples at different time points, dissolve in a suitable solvent, and analyze by HPLC.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. Analyze the samples by HPLC.
-
Analysis: For all conditions, analyze the stressed samples by a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.
Discussion and Conclusion
The successful development of this compound as a therapeutic agent is critically dependent on a comprehensive understanding of its solubility and stability. While specific data is not yet available in the public domain, the general characteristics of the imidazo[1,2-a]pyridine class of compounds suggest that low aqueous solubility and potential for ester hydrolysis are key challenges to be addressed. The experimental protocols detailed in this guide provide a robust framework for generating the necessary data to inform formulation development, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of the final drug product. Further studies are essential to fully characterize this promising compound and to develop strategies to mitigate any identified liabilities in its physicochemical profile.
Unveiling the Structural Landscape of Ethyl 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylate Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of analogs of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate, a class of compounds with significant interest in medicinal chemistry. Due to the limited availability of public crystallographic data for the specific fluoro-analog, this guide will focus on a closely related and structurally informative compound, Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate , for which detailed crystal structure information is available. This bromo-substituted analog serves as a valuable proxy, offering insights into the molecular geometry, packing, and intermolecular interactions that are likely to be conserved across similar derivatives. The guide also details the experimental protocols for synthesis and crystallization and explores the biological relevance of this scaffold, particularly its interaction with the PI3K/Akt/mTOR signaling pathway.
Crystallographic Data of an Ethyl 6-Substituted Imidazo[1,2-a]pyridine Analog
The crystal structure of Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate provides a foundational understanding of the three-dimensional arrangement of this heterocyclic system. The key crystallographic parameters are summarized in the table below.
| Parameter | Value [1] |
| Chemical Formula | C₁₀H₁₀BrN₃O₂ |
| Molecular Weight | 284.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.366 (2) Å |
| b | 11.842 (3) Å |
| c | 22.743 (5) Å |
| α | 90° |
| β | 98.328 (6)° |
| γ | 90° |
| Volume | 2229.3 (8) ų |
| Z | 8 |
Experimental Protocols
Synthesis of Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate[1]
A mixture of 5-bromo-2,3-diaminopyridine (2.35 mmol), ethyl bromopyruvate (2.35 mmol), and sodium bicarbonate (NaHCO₃, 2.35 mmol) in ethanol is stirred at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solution is extracted with dichloromethane, and the organic layer is dried over anhydrous sodium sulfate (Na₂SO₄). Evaporation of the solvent followed by recrystallization from hexane affords the title compound.
Single Crystal Growth and X-ray Diffraction
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as hexane.[1] The crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. The diffraction data for the bromo-analog was collected on a Bruker APEXII CCD diffractometer.[1] The collected data is then processed and the structure is solved and refined using specialized software.
Biological Context: The PI3K/Akt/mTOR Signaling Pathway
Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4] Its dysregulation is frequently implicated in various cancers.[4] The inhibition of this pathway by imidazo[1,2-a]pyridine analogs makes them attractive candidates for anticancer drug development.
The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which ultimately leads to the regulation of cellular processes like protein synthesis and cell growth. The tumor suppressor PTEN acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[3]
References
A Technical Guide to Quantum Chemical Calculations for Imidazo[1,2-a]Pyridine Derivatives: Bridging Theory and Experiment in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this heterocyclic system exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Several commercially successful drugs, such as Zolpidem and Alpidem, feature this core structure, underscoring its therapeutic significance.[3][5]
In the quest to design and discover novel drug candidates based on this scaffold, quantum chemical calculations have emerged as an indispensable tool.[6] These computational methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular structures, electronic properties, and reactivity at the atomic level.[6][7] By providing profound insights that are often difficult to obtain through experimental means alone, these calculations accelerate the drug discovery process, enabling a more rational, structure-based approach to designing molecules with desired therapeutic effects. This guide provides an in-depth overview of the core concepts, methodologies, and applications of quantum chemical calculations as applied to imidazo[1,2-a]pyridine derivatives.
Core Computational Concepts: Density Functional Theory (DFT)
The most widely employed method for studying molecules of the size and complexity of imidazo[1,2-a]pyridine derivatives is Density Functional Theory (DFT).[8][9] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, offering a remarkable balance of accuracy and computational efficiency.[10]
Key components of a DFT calculation include:
-
Functionals: These are approximations used to describe the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interactions.[10] A popular choice for organic molecules is the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines Hartree-Fock exchange with DFT exchange-correlation.
-
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the accuracy of the calculation. A commonly used and robust basis set is 6-311++G(d,p) , which provides a good description of electron distribution, including polarization and diffuse functions necessary for modeling non-covalent interactions.[11][12]
Methodologies and Protocols
Quantum chemical studies are most powerful when integrated with experimental synthesis and characterization. The theoretical data provides a framework for understanding experimental observations, while experimental results serve to validate the computational models.
Experimental Synthesis and Characterization
The synthesis of imidazo[1,2-a]pyridine derivatives is often achieved through multi-component reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, or through the cyclization of 2-aminopyridines with α-haloketones.[13][14][15][16] Following synthesis, the structures are unequivocally confirmed using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of hydrogen and carbon atoms, respectively.[11][12]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies the functional groups present in the molecule by their characteristic vibrational frequencies.[11]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[8][17]
Standard Computational Workflow
A typical computational protocol for analyzing an imidazo[1,2-a]pyridine derivative involves a sequential process to ensure the reliability of the calculated properties. This workflow is crucial for obtaining meaningful and accurate theoretical data.
Caption: A standard workflow for quantum chemical analysis.
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to find its most stable conformation (lowest energy state).[12]
-
Frequency Calculation: This is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Property Calculations: Once a stable structure is confirmed, various electronic and molecular properties are calculated. These include Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Mulliken atomic charges.[8][11]
-
Advanced Analyses: Further insights can be gained from methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, which provide detailed information about bonding and intramolecular interactions.[8]
Applications in Drug Development
Quantum chemical calculations provide critical data that informs multiple stages of the drug development pipeline, from lead identification to optimization.
Analysis of Electronic Properties and Reactivity
The electronic structure of a molecule is fundamental to its chemical behavior and biological activity.[8]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[18]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions with biological targets like proteins and DNA.[11][19]
-
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.
Structure-Activity Relationship (SAR) and Target Interaction
Quantum calculations are central to building robust SAR models. By correlating calculated electronic properties with experimentally observed biological activity (e.g., IC₅₀ values), researchers can identify the key molecular features responsible for potency and selectivity. This knowledge guides the synthesis of new derivatives with improved therapeutic profiles.[20]
The workflow below illustrates how quantum chemistry is integrated with other computational techniques like molecular docking to predict and understand ligand-receptor interactions.
Caption: Integration of DFT with molecular modeling techniques.
Validation of Experimental Spectra
Theoretical calculations can predict spectroscopic data with high accuracy. Comparing calculated NMR and IR spectra with experimental data serves as a powerful method to validate the proposed molecular structure.[11][12] Discrepancies can point to incorrect structural assignments or suggest the presence of unexpected molecular conformations.
Quantitative Data Summary
The following tables summarize representative quantitative data from computational studies on imidazo[1,2-a]pyridine derivatives, showcasing the types of information that can be obtained.
Table 1: Calculated Electronic Properties of Azo-Based Imidazo[1,2-a]pyridine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 4a | -6.09 | -2.53 | 3.56 |
| 4b | -6.21 | -2.75 | 3.46 |
| 4c | -6.27 | -2.83 | 3.44 |
| 4d | -6.12 | -2.60 | 3.52 |
| 4e | -6.18 | -2.91 | 3.27 |
| 4f | -5.93 | -2.43 | 3.50 |
| Data derived from studies utilizing DFT at the B3LYP/6-311++G(d,p) level.[11] |
Table 2: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for an Imidazo[1,2-a]pyrimidine-Schiff Base Derivative
| Proton Assignment | Experimental δ (ppm) | Theoretical δ (ppm) |
| Imine (N=CH) | 8.88 | 9.06 |
| Pyrimidine H | 8.63 | 8.91 |
| Pyrimidine H | 8.54 | 8.54 |
| Pyrimidine H | 6.92 | 7.06 |
| Theoretical values computed using the GIAO method at the B3LYP/6-311++G(d,p) level in DMSO.[12] |
Table 3: Biological Activity of Selected Imidazo[1,2-a]pyridine Derivatives as COX-2 Inhibitors
| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 5e | 0.05 | >200 |
| 5f | 0.05 | 114.2 |
| 5i | 0.09 | 897.1 |
| 5j | 0.05 | 285.4 |
| Data from in vitro assays, often correlated with docking studies.[20] |
Conclusion
Quantum chemical calculations, particularly DFT, represent a powerful and versatile methodology in the study of imidazo[1,2-a]pyridine derivatives. They provide unparalleled insight into the electronic structure, reactivity, and potential biological interactions of these important scaffolds. By integrating computational modeling with experimental synthesis and biological evaluation, researchers can establish clear structure-property and structure-activity relationships. This synergy not only deepens our fundamental understanding of these molecules but also significantly enhances the efficiency and rationality of the drug design process, paving the way for the development of novel and more effective therapeutics.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pillars.taylor.edu [pillars.taylor.edu]
- 11. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Structure of Imidazo[1,2-a]pyridines: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and materials science. This bicyclic system, formed by the fusion of an imidazole and a pyridine ring, is recognized as a "drug prejudice" scaffold due to its presence in numerous clinically approved drugs and a vast array of biologically active molecules.[1][2] Its unique structural and electronic properties make it a versatile template for the design of novel therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[3][4][5] This technical guide provides a comprehensive overview of the core structure of imidazo[1,2-a]pyridines, including their physicochemical and spectral properties, key synthetic methodologies, and significant biological activities, with a focus on their interactions with critical signaling pathways.
Core Structure and Physicochemical Properties
The fundamental structure of imidazo[1,2-a]pyridine consists of a five-membered imidazole ring fused to a six-membered pyridine ring, resulting in a planar, aromatic system. The numbering of the atoms in the ring system is crucial for the unambiguous identification of substituted derivatives.
The physicochemical properties of the parent imidazo[1,2-a]pyridine and its derivatives are critical for their pharmacokinetic and pharmacodynamic profiles. These properties, including molecular weight, lipophilicity (ClogP), and dissociation constant (pKa), influence their absorption, distribution, metabolism, and excretion (ADME) characteristics.
| Property | Value (Imidazo[1,2-a]pyridine) | Reference |
| Molecular Formula | C₇H₆N₂ | [6][7] |
| Molecular Weight | 118.14 g/mol | [6][7] |
| pKa | 6.8 | [7] |
| ClogP | 1.8 | [7] |
Spectral Characteristics
The structural elucidation and characterization of imidazo[1,2-a]pyridine derivatives are heavily reliant on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for determining the substitution pattern on the imidazo[1,2-a]pyridine core. The chemical shifts of the protons and carbons are influenced by the electronic environment within the heterocyclic system.
Table 2: Representative ¹H and ¹³C NMR Spectral Data for Unsubstituted Imidazo[1,2-a]pyridine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | ~7.5 | ~145 |
| 3 | ~7.9 | ~108 |
| 5 | ~8.1 | ~124 |
| 6 | ~6.7 | ~112 |
| 7 | ~7.1 | ~125 |
| 8 | ~7.6 | ~117 |
Note: Chemical shifts are approximate and can vary depending on the solvent and substitution.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in imidazo[1,2-a]pyridine derivatives. Characteristic absorption bands can be observed for C-H, C=C, and C=N stretching and bending vibrations within the aromatic system.
Synthetic Methodologies
A variety of synthetic strategies have been developed for the construction of the imidazo[1,2-a]pyridine scaffold, allowing for the introduction of diverse substituents at various positions.
Key Synthetic Reactions
Several named reactions are fundamental to the synthesis of this heterocyclic system:
-
Tschitschibabin Reaction: This is the classical method involving the condensation of a 2-aminopyridine with an α-haloketone.[8]
-
Ortoleva-King Reaction: This reaction provides a route to imidazo[1,2-a]pyridines from 2-aminopyridines and active methylene compounds in the presence of iodine.
-
Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: A highly efficient one-pot reaction between a 2-aminopyridine, an aldehyde, and an isocyanide to generate 3-aminoimidazo[1,2-a]pyridines.[9][10]
-
A³ Coupling Reaction: A copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne.
Experimental Protocol: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
This protocol describes a general procedure for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.
Materials:
-
2-Aminopyridine derivative
-
Aldehyde derivative
-
Isocyanide derivative
-
Catalyst (e.g., Sc(OTf)₃, ZrCl₄, or an acid catalyst)
-
Solvent (e.g., Methanol, Ethanol, or Acetonitrile)
Procedure:
-
To a solution of the 2-aminopyridine derivative (1.0 mmol) and the aldehyde derivative (1.0 mmol) in the chosen solvent (5 mL), add the catalyst (e.g., 10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide derivative (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating (as determined by the specific substrates) for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.
-
Characterize the final product using NMR, IR, and MS analysis.
Biological Activities and Therapeutic Targets
Imidazo[1,2-a]pyridine derivatives exhibit a remarkable diversity of biological activities, making them attractive candidates for drug discovery programs.
Anticancer Activity
A significant body of research has focused on the development of imidazo[1,2-a]pyridines as anticancer agents. These compounds have been shown to inhibit various kinases involved in cancer cell proliferation and survival.
Table 3: Selected Imidazo[1,2-a]pyridine Derivatives with Anticancer Activity
| Compound | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Div. 1 | c-Met | EBC-1 | 0.045 | [8] |
| Div. 2 | COX-2 | - | 0.07 | [11] |
| IP-5 | - | HCC1937 | 45 | [12] |
| IP-6 | - | HCC1937 | 47.7 | [12] |
| Cmpd. 12b | - | Hep-2 | 11 | [2] |
| Cmpd. 12b | - | MCF-7 | 11 | [2] |
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold has also been a fruitful source of antimicrobial agents, particularly against Mycobacterium tuberculosis.
Table 4: Selected Imidazo[1,2-a]pyridine Derivatives with Antitubercular Activity
| Compound | Target | Strain | MIC (µg/mL) | Reference |
| Cmpd. 3 | - | M. tuberculosis H37Rv | 0.78 | |
| Cmpd. 4 | - | M. tuberculosis H37Rv | <0.035 | |
| Cmpd. 5 | - | M. tuberculosis H37Rv | 0.0625 | |
| Cmpd. 6 | - | M. tuberculosis H37Rv | <0.016 |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of imidazo[1,2-a]pyridine derivatives at the molecular level is crucial for rational drug design. Many of their anticancer effects are attributed to the modulation of key signaling pathways.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.
Modulation of the STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are key regulators of inflammation and immunity, and their aberrant activation is linked to cancer development and progression. Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory and anticancer effects by inhibiting these pathways.
Caption: STAT3/NF-κB signaling pathway and its modulation by imidazo[1,2-a]pyridines.
General Workflow for Imidazo[1,2-a]pyridine Drug Discovery
The discovery and development of novel imidazo[1,2-a]pyridine-based drugs follow a well-established workflow, from initial hit identification to preclinical evaluation.
Caption: A typical workflow for the discovery of small molecule drugs based on the imidazo[1,2-a]pyridine scaffold.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a cornerstone in the development of novel therapeutic agents. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued importance in medicinal chemistry. The ability of these compounds to modulate key signaling pathways, such as PI3K/Akt/mTOR and STAT3/NF-κB, highlights their potential for the treatment of complex diseases like cancer. Future research will undoubtedly focus on the further exploration of the chemical space around this privileged core, the elucidation of novel mechanisms of action, and the development of next-generation imidazo[1,2-a]pyridine-based drugs with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. youtube.com [youtube.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. jocpr.com [jocpr.com]
- 7. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate in Kinase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, a scaffold known for its diverse biological activities. Derivatives of this scaffold have shown potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery, particularly in oncology.[1] This document provides detailed protocols for evaluating the inhibitory activity of this compound against protein kinases using common in vitro assay formats.
Compound Information
-
Compound Name: this compound
-
Molecular Formula: C₁₀H₉FN₂O₂
-
Molecular Weight: 208.19 g/mol
-
Storage and Handling: Store at room temperature in a dry, sealed container. For assays, prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and store at -20°C or -80°C. The final DMSO concentration in the assay should typically not exceed 1% to avoid effects on enzyme activity.
Section 1: Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase enzyme. Several formats are available, with the choice depending on the specific kinase, available reagents, and throughput requirements.
General Workflow for Kinase Inhibition Assay
The general workflow for an in vitro kinase assay involves preparing the assay components, initiating the kinase reaction, stopping the reaction, and detecting the signal.
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to kinase activity.
Materials:
-
This compound
-
Recombinant Kinase (e.g., PI3K, c-Met)
-
Kinase Substrate (peptide or protein)
-
ATP
-
Kinase Buffer (see Table 1)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. Further dilute these solutions in kinase buffer to a 4x final concentration.
-
Assay Plate Setup: Add 5 µL of the 4x inhibitor dilutions to the wells of a 384-well plate. For control wells (0% inhibition), add 5 µL of kinase buffer with the same percentage of DMSO.
-
Enzyme Addition: Dilute the recombinant kinase in kinase buffer to a 2x working concentration. Add 10 µL of the 2x enzyme solution to all wells.
-
Initiate Kinase Reaction: Prepare a 2x working solution of the substrate and ATP in kinase buffer. The ATP concentration should ideally be at its Km for the specific enzyme. Add 10 µL of this mix to all wells to start the reaction. The final volume will be 25 µL.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature or 30°C.
-
Stop and Detect:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: TR-FRET-Based Kinase Assay (e.g., LANCE® Ultra)
This assay measures the phosphorylation of a ULight™-labeled substrate by a kinase. A Europium (Eu)-labeled anti-phospho-specific antibody binds to the phosphorylated substrate, bringing the Eu-donor and ULight™-acceptor into close proximity and generating a FRET signal.
Materials:
-
This compound
-
Recombinant Kinase
-
ULight™-labeled substrate
-
Europium-labeled anti-phospho-antibody
-
ATP
-
Kinase Buffer (see Table 1)
-
Stop/Detection Buffer (e.g., Kinase Buffer with EDTA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the compound as described in Protocol 1.
-
Assay Plate Setup: Add 5 µL of the 4x inhibitor dilutions to the assay plate.
-
Enzyme Addition: Thaw the recombinant kinase on ice and dilute to a 4x working concentration in kinase buffer. Add 5 µL of the 4x enzyme solution to all wells except "no enzyme" controls.
-
Initiate Kinase Reaction: Prepare a 2x working solution of the ULight™-substrate and ATP in kinase buffer. Add 10 µL of this mix to all wells to start the reaction. The final volume is now 20 µL.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Stop and Detect: Prepare a Stop/Detection mix by diluting the Eu-Antibody in Stop/Detection Buffer. Add 10 µL of this mix to all wells. The EDTA will stop the kinase reaction.
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and then the percentage of inhibition to determine the IC50 value.
Buffer Compositions
Table 1: Example Kinase Assay Buffer Compositions
| Buffer Component | PI3K Kinase Buffer[2] | c-Met Kinase Buffer[3] | General Kinase Buffer[4] |
| Buffer | 50 mM HEPES, pH 7.5 | 40 mM Tris, pH 7.5 | 50 mM HEPES, pH 7.5 |
| MgCl₂ | 3 mM | 20 mM | 10 mM |
| NaCl | 50 mM | - | - |
| MnCl₂ | - | 2.5 mM | - |
| BSA | 0.025 mg/mL | 0.1 mg/mL | - |
| DTT | - | 50 µM | - |
| EGTA | - | - | 1 mM |
| Detergent | - | - | 0.01% Brij-35 |
Note: Optimal buffer conditions may vary depending on the specific kinase and assay format and should be determined empirically.
Section 2: Data Presentation and Analysis
The primary output of a kinase inhibition assay is the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 2: Hypothetical Inhibitory Activity of this compound
| Kinase Target | Assay Format | IC50 (µM) | Notes |
| PI3Kα | ADP-Glo™ | TBD | Imidazo[1,2-a]pyridine derivatives have shown potent inhibition of PI3Kα.[5] |
| c-Met | TR-FRET | TBD | The imidazo[1,2-a]pyridine scaffold has been identified in potent c-Met inhibitors. |
| DYRK1A | ELISA | TBD | Some imidazo[1,2-a]pyridine derivatives inhibit DYRK1A at micromolar concentrations.[2] |
| CLK1 | Radiometric | TBD | Certain derivatives of this scaffold have shown activity against CLK1.[2] |
TBD: To be determined. The IC50 values for the specific compound this compound are not currently available in the public domain and must be determined experimentally.
Section 3: Cellular Kinase Assays
While biochemical assays measure direct enzyme inhibition, cellular assays are crucial to determine a compound's activity in a more physiologically relevant context, assessing factors like cell permeability and engagement of the target in its native environment.
Protocol: Western Blot-Based Analysis of Target Phosphorylation
This method assesses the ability of the compound to inhibit a specific kinase signaling pathway within cells by measuring the phosphorylation state of a downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase (e.g., a cell line with amplified c-Met).
-
Complete cell culture medium.
-
This compound.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA or Bradford assay reagents.
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes.
-
Primary antibodies (total and phosphorylated forms of the kinase or its substrate).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with a primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Re-probe the membrane with an antibody against the total protein as a loading control. A reduction in the phosphorylated protein signal relative to the total protein indicates inhibition of the kinase pathway.
PI3K/Akt/mTOR Signaling Pathway
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[6] A western blot assay could be used to assess the phosphorylation status of key proteins in this pathway, such as Akt (at Ser473) and mTOR.
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions for each kinase and assay system. The inhibitory potential of this compound needs to be experimentally determined.
References
Application of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate in CNS Research: A Potential Modulator of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potential applications in the treatment of Central Nervous System (CNS) disorders.[2][3][5] The ability of some imidazo[1,2-a]pyridine derivatives to cross the blood-brain barrier makes them particularly attractive candidates for CNS drug discovery.[5] While direct research on Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate in the CNS is limited, its structural features suggest a strong potential for investigation, particularly as a modulator of neuroinflammatory pathways. This document outlines potential applications and experimental protocols for characterizing this compound in CNS research, drawing on data from structurally related imidazo[1,2-a]pyridine derivatives.
The fluorination at the 6-position can enhance metabolic stability and brain permeability, while the ethyl carboxylate at the 3-position offers a site for further chemical modification.[6] Based on the activities of related compounds, this compound is a candidate for investigation as an inhibitor of key enzymes in neuroinflammatory cascades, such as Cyclooxygenase-2 (COX-2) and Phosphoinositide 3-kinase (PI3K).
Hypothetical Mechanism of Action in Neuroinflammation
Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[7][8][9] The activation of microglia and astrocytes, the resident immune cells of the CNS, can lead to the production of pro-inflammatory mediators, contributing to neuronal damage. The PI3K/Akt/mTOR and COX-2 pathways are central to this process. We hypothesize that this compound could exert anti-neuroinflammatory effects by inhibiting one or both of these pathways, thereby reducing the production of inflammatory cytokines and prostaglandins.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical, yet plausible, quantitative data for this compound (herein referred to as Compound X) to illustrate the expected outcomes from key in vitro assays. These values are based on published data for other imidazo[1,2-a]pyridine derivatives.[8][9]
Table 1: Hypothetical In Vitro Enzyme Inhibition Data for Compound X
| Target Enzyme | IC50 (µM) | Assay Type | Reference Compound | Reference IC50 (µM) |
| COX-2 | 0.08 | Fluorescent Inhibitor Screening | Celecoxib | 0.05 |
| COX-1 | 15.2 | Fluorescent Inhibitor Screening | Celecoxib | 5.0 |
| PI3Kα | 0.5 | Kinase Activity Assay | Wortmannin | 0.005 |
Table 2: Hypothetical In Vitro Anti-Neuroinflammatory Activity of Compound X
| Cell Line | Inflammatory Stimulus | Measured Cytokine | EC50 (µM) |
| BV-2 (microglia) | Lipopolysaccharide (LPS) | TNF-α | 1.2 |
| U87 MG (astrocytes) | Interleukin-1β (IL-1β) | IL-6 | 2.5 |
Experimental Protocols
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Human recombinant COX-1 and COX-2 enzymes and arachidonic acid substrate are prepared in a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol).
-
Compound Dilution: A stock solution of this compound is prepared in DMSO and serially diluted to obtain a range of test concentrations.
-
Assay Procedure:
-
The reaction is performed in a 96-well plate format.
-
Add assay buffer, a fluorescent probe (e.g., ADHP), and heme to each well.
-
Add the test compound or reference inhibitor (e.g., Celecoxib) to the respective wells.
-
Initiate the reaction by adding the COX-1 or COX-2 enzyme.
-
Incubate at 37°C for 15 minutes.
-
Start the peroxidase reaction by adding arachidonic acid.
-
Incubate for a further 10 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission ~530/590 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 2: In Vitro PI3Kα Kinase Activity Assay
Objective: To determine the IC50 of this compound against PI3Kα.
Methodology:
-
Reagents: Recombinant human PI3Kα, PIP2 substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Dilution: Prepare serial dilutions of this compound in DMSO.
-
Assay Procedure:
-
In a 96-well plate, add the PI3Kα enzyme, PIP2 substrate, and the test compound.
-
Incubate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.
-
Protocol 3: Anti-inflammatory Activity in Microglial Cells
Objective: To evaluate the ability of this compound to suppress the production of pro-inflammatory cytokines in activated microglial cells.
Methodology:
-
Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Treatment:
-
Seed BV-2 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the concentration of TNF-α in each sample from the standard curve.
-
Calculate the percentage of inhibition of TNF-α production for each compound concentration.
-
Determine the EC50 value, the concentration at which the compound inhibits 50% of the LPS-induced TNF-α production.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate|208.19 g/mol [benchchem.com]
- 7. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 9. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anti-inflammatory Agents Based on Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the known anti-inflammatory properties of the imidazo[1,2-a]pyridine scaffold. As of the latest literature review, specific experimental data and protocols for Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate are not extensively available. The provided information is therefore a generalized guide intended to be adapted and validated for the specific compound of interest.
Introduction
The imidazo[1,2-a]pyridine core is a promising scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties. This compound is a derivative of this class with potential for development as a novel anti-inflammatory agent. The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and STAT3 pathways, and to inhibit pro-inflammatory enzymes like cyclooxygenases (COX).
Potential Mechanisms of Action
Imidazo[1,2-a]pyridine derivatives may exert their anti-inflammatory effects through multiple mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some derivatives have been shown to inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[1][2]
-
Modulation of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Imidazo[1,2-a]pyridines may suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes, including cytokines and chemokines.
-
Modulation of the STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is another important mediator of inflammatory responses. Inhibition of STAT3 phosphorylation by imidazo[1,2-a]pyridine derivatives can lead to a reduction in inflammation.[3]
Signaling Pathways
The following diagrams illustrate the potential signaling pathways targeted by this compound in the context of inflammation.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the STAT3 signaling pathway.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of the anti-inflammatory activity of this compound.
Synthesis Protocol
A plausible synthetic route for this compound is outlined below, based on established methods for similar compounds.
Caption: General synthetic workflow for the target compound.
Materials:
-
2-Amino-5-fluoropyridine
-
Ethyl bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-Amino-5-fluoropyridine in ethanol, add sodium bicarbonate.
-
Add ethyl bromopyruvate dropwise to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
In Vitro Anti-inflammatory Assays
References
- 1. researchgate.net [researchgate.net]
- 2. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis | Semantic Scholar [semanticscholar.org]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kinase Inhibition Profile of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the kinase inhibition profile of ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate derivatives and related compounds. This class of molecules has demonstrated significant potential as inhibitors of various protein kinases, making them promising candidates for therapeutic development, particularly in oncology.[1]
Introduction
Imidazo[1,2-a]pyridines are versatile heterocyclic scaffolds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities.[1] Modifications at the 3- and 6-positions of the imidazo[1,2-a]pyridine core have led to the discovery of potent inhibitors of several key protein kinases involved in cellular signaling pathways critical to cancer cell proliferation, survival, and angiogenesis.[2] This document summarizes the kinase inhibition data for derivatives of this compound, provides detailed experimental protocols for assessing their activity, and visualizes the relevant signaling pathways.
Data Presentation: Kinase Inhibition Profile
The following tables summarize the in vitro kinase inhibitory activities of various imidazo[1,2-a]pyridine derivatives. While specific data for this compound is not publicly available, the data for structurally related compounds provide valuable insights into the potential targets and potency of this chemical series.
Table 1: Inhibition of PI3K and other Kinases by Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (GI50/IC50, nM) | Reference |
| 13k | PI3Kα | 1.94 | HCC827 (90), A549 (230), SH-SY5Y (430), HEL (120), MCF-7 (110) | [3] |
| Compound 24 | FLT3-ITD | - | MOLM14 (IC50) | [4] |
| Compound 5o | FLT3 | 58 | MOLM14 (GI50 160) | [5] |
| Compound 4c | CLK1 | 700 | - | [6][7] |
| Compound 4c | DYRK1A | 2600 | - | [6][7] |
| Imidazopyridine Cpd | ERK5 | IC50 values reported in nM | - | [8] |
Table 2: Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 1 | HCT-116 | 0.01 ± 0.003 | [7] |
| SK-HEP-1 | 0.11 ± 0.04 | [7] | |
| MDA-MB-231 | 0.04 ± 0.002 | [7] | |
| SNU638 | 0.01 ± 0.005 | [7] | |
| A549 | 0.04 ± 0.004 | [7] | |
| Compound 9i | HeLa | - | [9] |
| Compound 3n | MOLM-13, MV4-11 | Good bioactivity | [10] |
| Compound 5a | MOLM-13, MV4-11 | Good bioactivity | [10] |
| Compound 5d | MOLM-13, MV4-11 | Good bioactivity | [10] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase using the ADP-Glo™ Kinase Assay (Promega).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Kinase Reaction Initiation: Add the kinase and substrate solution to each well. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of the test compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCC827, A549)
-
Cell culture medium and supplements
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50/IC50 value from the dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Caption: MAPK/ERK Signaling Pathway Inhibition.
Conclusion
Derivatives of this compound represent a promising class of kinase inhibitors with potential applications in cancer therapy. The available data on related analogs suggest that these compounds are likely to inhibit key kinases such as PI3Kα, FLT3, and ERK5. The protocols provided herein offer a standardized approach for the further evaluation of these compounds, and the pathway diagrams help to contextualize their mechanism of action. Further structure-activity relationship (SAR) studies, focusing on substitutions at the 3- and 6-positions, will be crucial for optimizing the potency and selectivity of this promising scaffold.
References
- 1. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oceanomics.eu [oceanomics.eu]
- 7. researchgate.net [researchgate.net]
- 8. Imidazopyridine Compounds as ERK5 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays of Imidazo[1,2-a]pyridine Compounds
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This scaffold is a key component in several commercially available drugs with various therapeutic applications, including sedative-hypnotics like Zolpidem and anti-ulcer agents.[4][5] Researchers are actively exploring the potential of novel imidazo[1,2-a]pyridine derivatives as anti-cancer, anti-inflammatory, and anti-tuberculosis agents.[2][3][6] This document provides detailed application notes and protocols for a range of cell-based assays to evaluate the biological effects of these compounds, with a primary focus on their anti-cancer properties.
I. Cytotoxicity and Anti-Proliferative Assays
A fundamental first step in evaluating the potential of imidazo[1,2-a]pyridine compounds is to determine their effect on cell viability and proliferation. These assays help to identify cytotoxic concentrations and provide initial insights into the therapeutic window of the compounds.
A. MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A375 melanoma, HeLa cervical cancer, HCC1937 breast cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0 to 100 µM).[1] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C and 5% CO₂.[1][7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) values can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Compounds in Cancer Cell Lines (IC₅₀ values in µM)
| Compound/Derivative | A375 (Melanoma) | WM115 (Melanoma) | HeLa (Cervical) | HCC1937 (Breast) | HepG2 (Liver) | A549 (Lung) | MCF-7 (Breast) | HT-29 (Colon) | B16F10 (Melanoma) |
| Compound 6[1] | <12 | <12 | ~35 | - | - | - | - | - | - |
| Compound 5[1] | 9.7 - 44.6 | 9.7 - 44.6 | 9.7 - 44.6 | - | - | - | - | - | - |
| Compound 7[1] | 9.7 - 44.6 | 9.7 - 44.6 | 9.7 - 44.6 | - | - | - | - | - | - |
| IP-5[8][9] | - | - | - | 45 | - | - | - | - | - |
| IP-6[8][9] | - | - | - | 47.7 | - | - | - | - | - |
| IP-7[8][9] | - | - | - | 79.6 | - | - | - | - | - |
| Compound 12b[7] | 11 | - | - | - | 13 | - | 11 | - | - |
| HB9[10] | - | - | - | - | - | 50.56 | - | - | - |
| HB10[10] | - | - | - | - | 51.52 | - | - | - | - |
| Compound 12[11] | - | - | - | - | - | - | - | 4.15 | - |
| Compound 14[11] | - | - | - | - | - | - | - | - | 21.75 |
B. Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
Experimental Protocol:
-
Cell Treatment: Seed and treat cells with the imidazo[1,2-a]pyridine compounds as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, detach the cells using trypsin-EDTA and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in a small volume of PBS. Mix a 1:1 ratio of the cell suspension with 0.4% trypan blue solution.
-
Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of cell death for each treatment condition.
II. Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer agents eliminate tumor cells. Several assays can be employed to determine if imidazo[1,2-a]pyridine compounds induce apoptosis.
A. Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry
This is a widely used method to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.
Experimental Protocol:
-
Cell Treatment: Treat cells with the imidazo[1,2-a]pyridine compounds at their IC₅₀ concentrations for a specified time (e.g., 48 hours).[1]
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four groups: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.
Workflow Diagram:
Caption: Workflow for Annexin V/PI Apoptosis Assay.
III. Cell Cycle Analysis
Many anti-cancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division. Flow cytometry with PI staining can be used to analyze the distribution of cells in different phases of the cell cycle.
Experimental Protocol:
-
Cell Treatment: Treat cells with the imidazo[1,2-a]pyridine compounds for a defined period (e.g., 24 or 48 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The resulting histogram of DNA content can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a compound-induced cell cycle arrest. For instance, some imidazo[1,2-a]pyridines have been shown to induce G2/M arrest.[1]
IV. Mechanistic Studies: Signaling Pathway Analysis
To understand the molecular mechanisms by which imidazo[1,2-a]pyridine compounds exert their effects, it is crucial to investigate their impact on key cellular signaling pathways.
A. Western Blotting for Protein Expression Analysis
Western blotting is a technique used to detect specific proteins in a sample. This can be used to assess the effect of imidazo[1,2-a]pyridine compounds on the expression and phosphorylation status of proteins involved in proliferation, survival, and apoptosis.
Experimental Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a method like the Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins (e.g., p-AKT, AKT, p-mTOR, p53, p21, BAX, Caspase-9).[1] Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Signaling Pathway Diagram:
Several imidazo[1,2-a]pyridine compounds have been shown to inhibit the PI3K/Akt/mTOR pathway.[1]
Caption: Proposed mechanism of action for certain imidazo[1,2-a]pyridines.
Another important pathway implicated in the action of some imidazo[1,2-a]pyridine derivatives is the STAT3/NF-κB signaling pathway, which is involved in inflammation and cancer.[2]
Caption: Modulation of the STAT3/NF-κB pathway by an imidazo[1,2-a]pyridine derivative.
V. Target Identification and Validation
For imidazo[1,2-a]pyridine compounds showing promising activity, identifying their direct molecular targets is a critical next step.
A. Kinase Inhibition Assays
Since many imidazo[1,2-a]pyridines are known to inhibit kinases, in vitro kinase assays can be performed to screen for activity against a panel of kinases, such as PI3K, Akt, mTOR, and PDGFR.[1][12] These are typically cell-free assays using purified enzymes and substrates.
B. Target Identification in Microorganisms
For compounds with antimicrobial activity, such as against Mycobacterium tuberculosis, target identification often involves generating and sequencing resistant mutants. For example, resistance to some imidazo[1,2-a]pyridines in M. bovis BCG was mapped to a mutation in the qcrB gene, which is part of the electron transport chain.[13] Another target in M. tuberculosis is the glutamine synthetase.[6]
Experimental Workflow for Target ID in Bacteria:
Caption: Workflow for identifying bacterial targets of imidazo[1,2-a]pyridines.
The cell-based assays outlined in this document provide a comprehensive framework for the preclinical evaluation of imidazo[1,2-a]pyridine compounds. By systematically assessing cytotoxicity, induction of apoptosis, effects on the cell cycle, and modulation of key signaling pathways, researchers can gain valuable insights into the therapeutic potential and mechanism of action of these promising molecules. The provided protocols and data presentation formats are intended to guide researchers in the rigorous and standardized evaluation of this important class of compounds.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. journal.waocp.org [journal.waocp.org]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate, a key scaffold in medicinal chemistry. The following protocols and data are intended to facilitate the exploration of the chemical space around this privileged core for the development of novel therapeutic agents, particularly in the area of oncology. The imidazo[1,2-a]pyridine ring system is a well-established pharmacophore found in numerous biologically active compounds.[1] The introduction of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the ethyl carboxylate at the 3-position serves as a versatile handle for a variety of chemical modifications.
Overview of Derivatization Strategies
The synthetic versatility of this compound allows for modifications at several key positions to probe the structure-activity relationship (SAR). The primary points of diversification include:
-
C6-Position: Introduction of a variety of substituents on the pyridine ring.
-
C3-Position: Modification of the ethyl carboxylate group.
-
C2-Position: Introduction of small alkyl or aryl groups.
A general workflow for the derivatization and biological evaluation is outlined below.
Caption: General workflow for SAR studies of this compound derivatives.
Synthesis of the Core Scaffold
The synthesis of the starting material, this compound, can be achieved through the condensation of 2-amino-5-fluoropyridine with an ethyl 3-halo-2-oxopropanoate. A typical procedure is analogous to the synthesis of similar imidazo[1,2-a]pyridine esters.
Protocol 2.1: Synthesis of this compound
Materials:
-
2-Amino-5-fluoropyridine
-
Ethyl 3-bromo-2-oxopropanoate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-5-fluoropyridine (1.0 eq) in ethanol, add sodium bicarbonate (1.2 eq).
-
Add ethyl 3-bromo-2-oxopropanoate (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Derivatization at the C6-Position via Suzuki Coupling
To explore the SAR at the 6-position, the analogous 6-bromo derivative, Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, serves as a versatile intermediate for palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of a wide array of aryl and heteroaryl moieties.
Protocol 3.1: Suzuki-Miyaura Cross-Coupling Reaction
Caption: Suzuki-Miyaura cross-coupling reaction at the C6-position.
Materials:
-
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 6-aryl-imidazo[1,2-a]pyridine derivative.
Modification of the C3-Ester Group
The ethyl ester at the C3-position can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a key intermediate for the synthesis of a diverse library of amides.
Protocol 4.1: Hydrolysis of the Ethyl Ester
Materials:
-
This compound derivative
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF (or methanol) and water.
-
Add LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to obtain the carboxylic acid.
Protocol 4.2: Amide Coupling
Caption: Amide bond formation at the C3-position.
Materials:
-
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid derivative (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Structure-Activity Relationship (SAR) Data
The derivatization of the imidazo[1,2-a]pyridine scaffold has been particularly fruitful in the discovery of potent kinase inhibitors, including those targeting PI3Kα and other cancer-related kinases.[2][3] The following tables summarize representative SAR data for this class of compounds.
Table 1: SAR of C6-Substituted Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors.[2]
| Compound ID | R (at C6-position) | PI3Kα IC₅₀ (nM)[2] |
| 1a | -H | >1000 |
| 1b | 4-Fluorophenyl | 150 |
| 1c | 4-Chlorophenyl | 89 |
| 1d | 4-Methylphenyl | 210 |
| 1e | 4-Methoxyphenyl | 180 |
| 1f | Pyridin-4-yl | 75 |
| 1g | Thiophen-2-yl | 120 |
Note: Data presented is representative and sourced from analogous series to guide derivatization efforts.
Table 2: SAR of C3-Amide Imidazo[1,2-a]pyridine Derivatives as Anticancer Agents.[4]
| Compound ID | Amide Moiety (at C3-position) | A549 Cell Line IC₅₀ (µM)[4] |
| 2a | -NH-benzyl | 5.2 |
| 2b | -NH-(4-fluorobenzyl) | 2.8 |
| 2c | -NH-(4-chlorobenzyl) | 3.1 |
| 2d | -NH-cyclohexylmethyl | 8.5 |
| 2e | -N(Me)-benzyl | 10.7 |
| 2f | -morpholino | >20 |
Note: Data presented is representative and sourced from analogous series to guide derivatization efforts.
Signaling Pathway Context
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Conclusion
The this compound scaffold provides a robust platform for the development of novel therapeutic agents. The synthetic routes outlined in these application notes offer a clear path to generate diverse libraries of analogs for comprehensive SAR studies. The provided data and pathway diagrams are intended to guide researchers in their drug discovery efforts, enabling the rational design of more potent and selective drug candidates.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Covalent Inhibitors from Imidazo[1,2-a]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Its rigid, bicyclic nature and synthetic tractability make it an ideal core for the development of highly potent and selective kinase inhibitors.[3][4] Recently, there has been a growing interest in utilizing this scaffold for the design of targeted covalent inhibitors (TCIs). TCIs offer the potential for enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets by forming a stable covalent bond with a specific amino acid residue, typically a cysteine, within the target protein.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the development of covalent inhibitors derived from the versatile imidazo[1,2-a]pyridine scaffold. This document covers the synthesis of key intermediates, installation of covalent warheads, and various biochemical and cellular assays for their characterization.
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the in vitro potency of representative imidazo[1,2-a]pyridine-based covalent inhibitors against their respective targets.
Table 1: Covalent Inhibitors of KRAS G12C
| Compound ID | Target | Cell Line | Cellular IC50 (µM) | Reference |
| I-11 | KRAS G12C | NCI-H358 | 0.87 | [1] |
Table 2: Covalent Inhibitors of Bruton's Tyrosine Kinase (BTK)
| Compound ID | Target | Enzymatic IC50 (nM) | Reference |
| Compound 22 | BTK | 1.3 | [5][6] |
Table 3: Reversible Covalent Inhibitors of Transforming Growth Factor beta-Activated Kinase 1 (TAK1)
| Compound ID | Target | Enzymatic IC50 (nM) | Reference |
| 13h | TAK1 | 27 | [2][7] |
Experimental Protocols
Protocol 1: General Synthesis of an Acrylamide-Functionalized Imidazo[1,2-a]pyridine Scaffold
This protocol describes a general method for the synthesis of an imidazo[1,2-a]pyridine core functionalized with an acrylamide warhead, a common electrophile for targeting cysteine residues.
Materials:
-
Substituted 2-aminopyridine
-
α-Bromoacetophenone derivative
-
Acryloyl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Synthesis of the Imidazo[1,2-a]pyridine Core:
-
To a solution of the substituted 2-aminopyridine in a suitable solvent like ethanol, add the α-bromoacetophenone derivative.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum to yield the imidazo[1,2-a]pyridine core.
-
-
Installation of the Acrylamide Warhead:
-
Dissolve the synthesized imidazo[1,2-a]pyridine core in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to the solution, followed by the dropwise addition of acryloyl chloride.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final acrylamide-functionalized imidazo[1,2-a]pyridine covalent inhibitor.
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified target kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT, and BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in the kinase assay buffer.
-
-
Reaction Setup:
-
In a 384-well plate, add the kinase and the kinase-specific substrate to each well.
-
Add the serially diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP to all wells.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Intact Protein Mass Spectrometry to Confirm Covalent Modification
This protocol is used to confirm the covalent binding of the inhibitor to the target protein by detecting the mass shift corresponding to the inhibitor's molecular weight.
Materials:
-
Purified target protein
-
Covalent inhibitor
-
Incubation buffer
-
LC-MS system (e.g., a high-resolution mass spectrometer coupled with liquid chromatography)
Procedure:
-
Incubation:
-
Incubate the purified target protein with an excess of the covalent inhibitor in the incubation buffer for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Include a control sample of the protein incubated with DMSO (vehicle).
-
-
Sample Preparation:
-
Desalt the samples to remove excess inhibitor and buffer components.
-
-
LC-MS Analysis:
-
Inject the desalted samples into the LC-MS system.
-
Acquire the mass spectra of both the untreated and inhibitor-treated protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the molecular weight of the protein in both samples.
-
A mass increase in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor confirms covalent modification.
-
Protocol 4: Washout Assay to Determine Irreversibility
This assay helps to distinguish between reversible and irreversible inhibitors by assessing the recovery of enzyme activity after removal of the inhibitor.
Materials:
-
Purified target enzyme
-
Substrate
-
Test inhibitor (covalent) and a known reversible inhibitor (control)
-
Assay buffer
-
Dialysis or rapid gel filtration device
Procedure:
-
Inhibition:
-
Incubate the enzyme with a concentration of the covalent inhibitor and the reversible inhibitor that results in >90% inhibition.
-
-
Inhibitor Removal:
-
Rapidly remove the unbound inhibitor from the enzyme-inhibitor complex using dialysis or a spin column.
-
-
Activity Measurement:
-
Measure the enzymatic activity of the treated and control enzyme samples immediately after inhibitor removal and at various time points thereafter.
-
-
Data Analysis:
-
For an irreversible inhibitor, enzyme activity will not be recovered. For a reversible inhibitor, activity will be restored as the inhibitor dissociates from the enzyme.
-
Visualizations
Caption: Workflow for the development of covalent inhibitors.
Caption: KRAS G12C signaling pathway and covalent inhibition.
References
- 1. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. figshare.com [figshare.com]
- 7. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"improving yield and purity of imidazo[1,2-a]pyridine synthesis"
Technical Support Center: Imidazo[1,2-a]pyridine Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, comparative data, and experimental protocols to enhance the yield and purity of imidazo[1,2-a]pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the imidazo[1,2-a]pyridine core? A1: The synthesis of imidazo[1,2-a]pyridines is versatile, with several common strategies available. The classical and most traditional method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1] Modern approaches include multi-component reactions (MCRs) like the Groebke-Blackburn-Bienaymé reaction, which offer high atom economy.[2][3] Additionally, transition-metal-catalyzed methods, particularly using copper[4][5] or iodine[6][7], are widely employed for their efficiency and broad substrate scope.
Q2: I want to follow a more environmentally friendly ("green") synthesis. What are my options? A2: Several green chemistry approaches have been developed. These include using water as a safe and abundant solvent, often assisted by ultrasound.[6][8] Catalyst- and solvent-free reactions conducted under mild heating (e.g., 60 °C) provide an excellent eco-friendly alternative.[9] Furthermore, some protocols utilize air as the terminal oxidant, avoiding toxic and costly oxidizing agents.[5] MCRs are also inherently green as they maximize the incorporation of starting materials into the final product, reducing waste.[2][3]
Q3: My starting materials, particularly electron-deficient 2-aminopyridines, are reacting poorly. What synthetic method is recommended? A3: Electron-deficient 2-aminopyridines can be challenging substrates for classical condensation methods. A specialized annulation method has been developed that is particularly effective for these electron-poor substrates.[10] This process involves treating the 2-aminopyridine with a dimethylketal tosylate at elevated temperatures (80-140 °C) in acetonitrile, using scandium triflate (Sc(OTf)₃) as a catalyst to achieve good yields.[10]
Q4: Can microwave or ultrasound assistance improve my reaction? A4: Yes, non-conventional energy sources can significantly enhance reaction efficiency. Microwave-assisted reactions have been shown to reduce reaction times from hours to minutes while increasing yields.[2][11] Similarly, ultrasound assistance, particularly in aqueous media, can promote the reaction under mild conditions and is considered a green chemistry technique.[6]
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it? A1: Low yield is a frequent issue that can often be resolved by systematically optimizing reaction conditions.
-
Catalyst Choice: The choice of catalyst is critical. In copper-catalyzed systems, for instance, CuBr has been identified as more effective than CuCl, CuI, or Cu(OAc)₂, leading to yields as high as 90%.[5] For certain cascade reactions involving nitroolefins, FeCl₃ was found to be a superior Lewis acid catalyst compared to others like AlCl₃ or ZnCl₂.[12]
-
Solvent Effects: The reaction solvent plays a crucial role. While DMF is often effective[5], switching to a solvent-free (neat) reaction at a slightly elevated temperature (e.g., 60 °C) can dramatically improve yields compared to both polar and non-polar solvents.[9]
-
Temperature: The optimal temperature can vary significantly. For many copper-catalyzed reactions, 80 °C is a good starting point.[5] For catalyst-free methods, 60 °C has been shown to be highly effective.[9] It is crucial to perform a temperature screen to find the sweet spot for your specific substrate combination.
-
Substrate Electronics: The electronic properties of your starting materials heavily influence the outcome. Substrates bearing electron-donating groups tend to produce higher yields than those with electron-withdrawing groups.[5] If you are working with the latter, you may need to switch to a more robust catalytic system.[10]
Q2: I'm observing multiple spots on my TLC plate, indicating low purity. What are the likely side products and how can I minimize them? A2: Multiple spots typically indicate unreacted starting materials or the formation of side products.
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it carefully with Thin Layer Chromatography (TLC).[6][8] If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding a more effective catalyst.
-
Side Reactions: Side products can arise from various competing pathways. The classical synthesis from 2-aminopyridines and α-haloketones proceeds via initial alkylation of the endocyclic nitrogen followed by intramolecular condensation.[13] If this condensation is slow or inefficient, intermediates may be observed. Using a base like K₂CO₃ can facilitate the final cyclization step.[13]
-
Purification Strategy: If side products are unavoidable, a robust purification strategy is necessary.
Q3: The purification of my final product is challenging. Are there any tips for improving purity? A3: Purification is key to obtaining a high-quality final product.
-
Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines.[8] A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[1][8]
-
Workup Procedure: A standard aqueous workup is often required before chromatography. This typically involves extracting the product from the reaction mixture with a solvent like ethyl acetate or chloroform, washing with brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under vacuum.[1][8]
-
Alternative Syntheses: If purification remains a major hurdle, consider switching to a synthetic protocol known for producing cleaner products. Certain MCRs or catalyst-free methods can yield products that are highly pure after simply evaporating the solvent, avoiding the need for chromatography altogether.[4]
Comparative Data
The selection of catalyst and solvent is paramount for optimizing the synthesis of imidazo[1,2-a]pyridines. The tables below summarize the impact of these variables on product yield based on reported optimization studies.
Table 1: Effect of Copper Catalyst on Yield (Reaction of 2-aminopyridine with a nitroolefin using air as an oxidant in DMF at 80°C)[5]
| Entry | Catalyst (10 mol%) | Yield (%) |
| 1 | CuBr | 90 |
| 2 | CuCl | 85 |
| 3 | CuI | 82 |
| 4 | Cu(OAc)₂ | 65 |
| 5 | Cu(OTf)₂ | 71 |
| 6 | None | < 10 |
Table 2: Effect of Solvent on Yield (Reaction of α-bromoacetophenone with 2-aminopyridine at 60°C, catalyst-free)[9]
| Entry | Solvent | Yield (%) |
| 1 | None (Neat) | 91 |
| 2 | Water | 72 |
| 3 | Ethanol | 70 |
| 4 | Acetonitrile | 65 |
| 5 | THF | 60 |
| 6 | Toluene | 55 |
Experimental Protocols
Protocol 1: Catalyst- and Solvent-Free Synthesis [9]
-
Reactant Mixture: In a round-bottom flask, combine 2-aminopyridine (1.0 mmol) and the desired α-bromoacetophenone (1.0 mmol).
-
Reaction Conditions: Place the flask in a preheated oil bath at 60 °C.
-
Stirring: Stir the mixture. The reactants, initially solid, will turn into a liquid during stirring and finally solidify into a solid mass upon reaction completion.
-
Monitoring: Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane). The reaction is typically complete within 20-30 minutes.
-
Workup: After completion, cool the reaction mixture to room temperature. Recrystallize the solid product from ethanol to afford the pure imidazo[1,2-a]pyridine.
Protocol 2: Copper-Catalyzed Synthesis Using Air as Oxidant [5]
-
Reactant Mixture: To an oven-dried Schlenk tube, add CuBr (0.1 mmol), the substituted 2-aminopyridine (1.0 mmol), the substituted nitroolefin (1.2 mmol), and N,N-Dimethylformamide (DMF, 2.0 mL).
-
Reaction Conditions: Stir the reaction mixture in an oil bath preheated to 80 °C. The reaction is open to the air.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, cool the mixture to room temperature and pour it into water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the final product.
Protocol 3: Ultrasound-Assisted Synthesis in Water [6]
-
Reactant Mixture: In a flask, prepare a mixture of the acetophenone derivative (1.0 mmol) and iodine (20 mol%) in 4.0 mL of distilled water.
-
First Irradiation: Irradiate the mixture using an ultrasonic bath at room temperature for 30 minutes.
-
Addition of Reagents: Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the mixture.
-
Second Irradiation: Irradiate the entire mixture again using ultrasound at room temperature for an additional 30 minutes.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, extract the product with ethyl acetate, dry the organic layer, and concentrate. The crude product can be purified by column chromatography if necessary.
Visualized Workflows and Logic
// Node styles start_end [fillcolor="#FBBC05", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; output [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes A [label="Start: Define Substrates", class="start_end"]; B [label="Select Synthesis Protocol\n(e.g., Catalyst-Free, Cu-Catalyzed)", class="process"]; C [label="Prepare & Mix Reactants\n(Solvent, Catalyst as required)", class="process"]; D [label="Set Reaction Conditions\n(Temperature, Atmosphere)", class="process"]; E [label="Monitor by TLC", class="process"]; F [label="Reaction Complete?", class="decision"]; G [label="Aqueous Workup &\nExtraction", class="process"]; H [label="Purification\n(Column Chromatography)", class="process"]; I [label="Characterization\n(NMR, MS)", class="process"]; J [label="Pure Product", class="output"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="Yes"]; F -> E [label="No, continue reaction"]; G -> H; H -> I; I -> J; }
Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis.
// Node styles problem [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; action [fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes A [label="Problem: Low Yield", class="problem"]; B [label="Check Reagent Purity\n& Stoichiometry", class="check"]; C [label="Substrates OK?", class="check"]; D [label="Optimize Conditions", class="action"]; E [label="Purify/Source High-\nQuality Reagents", class="action"]; F [label="Screen Solvents\n(e.g., DMF, Neat)", class="action"]; G [label="Screen Temperature\n(e.g., 60-100 °C)", class="action"]; H [label="Change Catalyst System\n(e.g., CuBr, FeCl₃, I₂)", class="action"]; I [label="Consider Alternative Method\n(MCR, MW-Assisted)", class="action"];
// Edges A -> B; B -> C; C -> D [label="Yes"]; C -> E [label="No"]; D -> F; D -> G; D -> H; D -> I [style=dashed]; }
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scielo.br [scielo.br]
- 10. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-conferences.org [bio-conferences.org]
- 13. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing kinase assays with Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound in a kinase assay?
A1: this compound belongs to the imidazo[1,2-a]pyridine class of compounds. Derivatives of this scaffold have been investigated as inhibitors of various protein kinases, often targeting signaling pathways such as the PI3K/Akt/mTOR pathway.[1][2][3] Therefore, in a kinase assay, this compound is expected to act as a kinase inhibitor. The specific kinase target would need to be determined through broad kinase screening panels.
Q2: Which type of kinase assay is most suitable for screening this compound?
A2: A variety of assay formats can be used, each with its own advantages and disadvantages. Common methods include fluorescence-based assays (e.g., TR-FRET, Fluorescence Polarization) and luminescence-based assays (e.g., ADP-Glo™, Kinase-Glo®) that measure ATP consumption or ADP formation.[4][5] The choice of assay will depend on factors such as the specific kinase, available equipment, and desired throughput.[6] For high-throughput screening, TR-FRET and luminescence-based assays are often preferred due to their sensitivity and scalability.[5]
Q3: How does the ATP concentration in the assay affect the results for an ATP-competitive inhibitor?
A3: The concentration of ATP is a critical parameter. For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration.[7][8] Assays are often performed at an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP. This ensures that the measured IC50 is a more accurate reflection of the inhibitor's potency (Ki).[7] Cellular ATP concentrations are significantly higher, which can lead to a discrepancy between in vitro and cellular assay results.[7]
Q4: What are the essential controls to include in my kinase assay?
A4: To ensure data quality and aid in troubleshooting, the following controls are essential:
-
No Enzyme Control: Contains all reaction components except the kinase. This helps identify compound interference with the detection system.[9]
-
No Substrate Control: Contains all reaction components except the substrate. This measures kinase autophosphorylation.[9]
-
Positive Control (No Inhibitor): Represents 100% kinase activity.
-
Negative Control (Known Inhibitor): A known inhibitor of the kinase to validate assay performance.[9]
-
Vehicle Control (e.g., DMSO): To account for any effects of the solvent used to dissolve the test compound.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Background Signal | Compound interference with detection reagents. | Run a "No Enzyme Control" with the compound to see if it directly affects the detection signal.[9] |
| Contaminated reagents (e.g., ATP in substrate solution). | Use fresh, high-quality reagents. Test each reagent individually for background signal.[7] | |
| Assay plate autofluorescence/autoluminescence. | Test different types of microplates. Pre-read the plate before adding reagents.[7] | |
| Low or No Kinase Activity | Inactive enzyme. | Ensure the kinase has been stored correctly and has not undergone multiple freeze-thaw cycles. Test with a known positive control substrate.[7] |
| Incorrect buffer composition. | Verify the pH and concentration of all buffer components, including MgCl2, which is a critical cofactor for most kinases.[7] | |
| Degraded ATP or substrate. | Prepare fresh ATP and substrate solutions.[7] | |
| Inconsistent IC50 Values | Compound aggregation. | Repeat the assay with the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.[6][9] |
| Reaction time outside the linear range. | Perform a time-course experiment to determine the optimal reaction time where product formation is linear.[7] | |
| Inconsistent ATP concentration. | Ensure the ATP concentration is consistent across all experiments, as IC50 values for ATP-competitive inhibitors are sensitive to this.[7][8] | |
| High enzyme concentration. | An excessively high kinase concentration can lead to rapid substrate depletion and non-linear kinetics. Optimize the enzyme concentration.[9] |
Experimental Protocols
General Kinase Inhibition Assay Protocol (Luminescence-based - ADP-Glo™)
This protocol is a generalized procedure and should be optimized for the specific kinase and substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Kinase Solution: Dilute the kinase to the desired concentration in assay buffer.
-
Substrate/ATP Mix: Prepare a solution containing the substrate and ATP at 2X the final desired concentration in assay buffer.
-
Test Compound: Serially dilute this compound in DMSO, then further dilute in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound or control to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution to all wells except the "No Enzyme" controls. Add 5 µL of assay buffer to the "No Enzyme" control wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to all wells.
-
Incubate for the predetermined optimal time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive (100% activity) and negative (0% activity) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway
A potential signaling pathway inhibited by this compound.
Experimental Workflow
A generalized workflow for a kinase inhibition assay.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
"optimization of reaction conditions for imidazo[1,2-a]pyridine synthesis"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of imidazo[1,2-a]pyridines. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Low or No Product Yield
Q1: My reaction is not yielding the desired imidazo[1,2-a]pyridine product, or the yield is very low. What are the common causes and how can I troubleshoot this?
A1: Low or no product yield is a frequent issue in imidazo[1,2-a]pyridine synthesis. Several factors could be responsible. Consider the following troubleshooting steps:
-
Catalyst Activity: The choice and condition of the catalyst are critical. For copper-catalyzed reactions, ensure the copper source (e.g., CuI, CuBr) is fresh and handled under appropriate conditions to prevent oxidation.[1] For iodine-catalyzed reactions, the purity of molecular iodine is important.[2][3]
-
Reaction Temperature: The optimal temperature can vary significantly depending on the specific protocol. For instance, some copper-catalyzed reactions work best at 80°C, while others may require higher or lower temperatures.[1] It is advisable to perform small-scale trials at different temperatures to find the optimum for your specific substrates.
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics. Dimethylformamide (DMF) is often a good choice for copper-catalyzed reactions.[1] For greener synthesis, aqueous micellar media using surfactants like sodium dodecyl sulfate (SDS) have been shown to be effective.[4] In some cases, a mixture of solvents like water and isopropanol (H2O-IPA) under microwave irradiation can significantly improve yields.[5]
-
Atmosphere: For reactions utilizing air as the oxidant, ensure adequate air exposure.[1] Conversely, if the reaction is sensitive to air or moisture, performing it under an inert atmosphere (e.g., nitrogen or argon) is necessary.
-
Reactant Quality: Verify the purity of your starting materials (2-aminopyridine, ketone, aldehyde, etc.). Impurities can interfere with the reaction and lead to side product formation.
-
Substituent Effects: The electronic properties of the substituents on your starting materials can significantly impact the reaction outcome. Electron-donating groups on the 2-aminopyridine generally lead to higher yields, while electron-withdrawing groups can decrease reactivity.[6]
Side Product Formation
Q2: I am observing significant side product formation in my reaction. How can I minimize this?
A2: The formation of side products can complicate purification and reduce the yield of the desired imidazo[1,2-a]pyridine. Here are some strategies to mitigate this issue:
-
Control of Reaction Time: Prolonged reaction times can sometimes lead to the degradation of the product or the formation of byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Temperature Management: Exceeding the optimal reaction temperature can promote side reactions. Maintain a stable and controlled temperature throughout the reaction.
-
Stoichiometry of Reactants: Carefully control the stoichiometry of your reactants. An excess of one reactant might lead to the formation of undesired products.
-
Choice of Base: In reactions requiring a base, the choice and amount of the base can be critical. A base that is too strong or too weak might not be optimal. Screening different bases (e.g., K2CO3, Cs2CO3, DBU) can be beneficial.
Frequently Asked Questions (FAQs)
Q3: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?
A3: The most traditional and widely used method is the condensation reaction of a 2-aminopyridine with an α-haloketone.[7] However, numerous other efficient methods have been developed, including:
-
One-pot multi-component reactions (MCRs): These reactions, such as the A³-coupling of a 2-aminopyridine, an aldehyde, and an alkyne, offer a streamlined approach to complex imidazo[1,2-a]pyridines.[4][8]
-
Copper-catalyzed reactions: Various copper salts (CuI, CuBr, CuSO4) are effective catalysts for the synthesis from 2-aminopyridines and compounds like nitroolefins or acetophenones, often using air as a green oxidant.[1][9]
-
Iodine-catalyzed reactions: Molecular iodine can catalyze the synthesis from 2-aminopyridines and acetophenones, often under environmentally friendly conditions.[2][3][10]
-
Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.[5]
Q4: How do I choose the right catalyst for my imidazo[1,2-a]pyridine synthesis?
A4: The choice of catalyst depends on the specific reaction and desired outcome.
-
Copper catalysts are versatile and have been shown to be effective for a wide range of substrates.[1][9] CuBr has been identified as a highly effective catalyst in certain protocols.[1]
-
Iodine is a cost-effective and environmentally friendly catalyst that can be used in aqueous media.[2][3][10]
-
Palladium catalysts are also used, particularly in intramolecular dehydrogenative coupling reactions.[11]
-
Catalyst-free methods are also available, often utilizing microwave irradiation or specific solvent systems to promote the reaction.[5][6]
Q5: Can I perform the synthesis under "green" or environmentally friendly conditions?
A5: Yes, several green synthetic routes for imidazo[1,2-a]pyridines have been developed. These methods focus on using less hazardous solvents, reducing energy consumption, and employing environmentally benign catalysts. Examples include:
-
Using water as a solvent, often with the aid of surfactants to form micelles.[4]
-
Employing air as the oxidant in copper-catalyzed reactions.[1]
-
Utilizing molecular iodine as a catalyst in aqueous media.[2][3]
-
Employing ultrasound-assisted synthesis in water.[9]
Data Presentation: Comparison of Reaction Conditions
Table 1: Optimization of Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuBr | DMF | 80 | 12 | 90 | [1] |
| CuI | DMF | 100 | 12 | 85 | [1] |
| CuCl | DMF | 80 | 12 | 75 | [1] |
| CuSO4·5H2O / Sodium Ascorbate | Water (SDS micelles) | 50 | 6-16 | up to 92 | [4] |
Table 2: Optimization of Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
| Iodine Source | Solvent | Method | Time (h) | Yield (%) | Reference |
| I2 | Water | Ultrasound | 1 | 79 | [2] |
| I2 | Neat | Ultrasound | 1.5 | 62 | [2] |
| NaI | Water | Ultrasound | 1 | 28 | [2] |
| KI | Water | Ultrasound | 1 | 33 | [2] |
| CuI | Water | Ultrasound | 1 | 55 | [2] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins
This protocol is adapted from a method utilizing air as the oxidant.[1]
Materials:
-
2-Aminopyridine derivative (1.0 mmol)
-
Nitroolefin derivative (1.2 mmol)
-
CuBr (0.1 mmol, 10 mol%)
-
Dimethylformamide (DMF, 3 mL)
Procedure:
-
To a dried reaction tube, add the 2-aminopyridine derivative, nitroolefin derivative, and CuBr.
-
Add DMF to the reaction tube.
-
Stir the reaction mixture at 80°C under an air atmosphere for the time indicated by TLC monitoring (typically 12-24 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Protocol 2: Ultrasound-Assisted, Iodine-Catalyzed Synthesis
This protocol is based on a green chemistry approach using water as the solvent.[2][3]
Materials:
-
2-Aminopyridine derivative (1.0 mmol)
-
Acetophenone derivative (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Iodine (I2) (0.2 mmol, 20 mol%)
-
Distilled water (4.0 mL)
Procedure:
-
In a reaction vessel, mix the acetophenone derivative and iodine in distilled water.
-
Irradiate the mixture with ultrasound at room temperature for 30 minutes.
-
Add the 2-aminopyridine derivative and dimedone to the mixture.
-
Continue ultrasound irradiation at room temperature for another 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, collect the precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the purified imidazo[1,2-a]pyridine derivative.
Visualizations
Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
"byproducts in imidazo[1,2-a]pyridine synthesis and their removal"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to imidazo[1,2-a]pyridines?
A1: Imidazo[1,2-a]pyridines are typically synthesized through several key reaction pathways, including:
-
Tschitschibabin Reaction: Condensation of a 2-aminopyridine with an α-halocarbonyl compound.
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2][3]
-
Ortoleva-King Reaction: Reaction of a 2-aminopyridine with a methyl ketone in the presence of iodine.[4][5][6]
-
Copper-Catalyzed Reactions: One-pot procedures using aminopyridines and nitroolefins with air as the oxidant are also common.[7]
Q2: What are the typical byproducts I might encounter in my imidazo[1,2-a]pyridine synthesis?
A2: The byproducts in your reaction will largely depend on the synthetic route employed. However, some common impurities include:
-
Unreacted Starting Materials: Residual 2-aminopyridine, aldehyde, ketone, or α-halocarbonyl compounds are frequent impurities.
-
Polymeric Materials: Aldehydes, in particular, can be prone to polymerization, especially under acidic or basic conditions.
-
Dimers of 2-aminopyridine: In reactions like the Tschitschibabin synthesis, dimerization of the 2-aminopyridine starting material can occur as a side reaction.
-
Isomer Formation: In some cases, particularly with substituted 2-aminopyrimidines in GBB reactions, the formation of regioisomers can be a challenge.[3]
-
Side products from the Ortoleva-King reaction: The direct acid-catalyzed reaction of 2-aminopyridines and acetophenones can lead to differently substituted products through concurrent ketimine and Ortoleva-King type intermediates.[8]
Q3: How can I monitor the progress of my reaction and identify byproducts?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your reaction's progress. By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product and any byproducts. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the purity of your product and the relative amounts of any impurities.[9][10]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Imidazo[1,2-a]pyridine
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction closely by TLC. If starting materials are still present, consider extending the reaction time or increasing the temperature. |
| Decomposition of Starting Materials or Product | Check the stability of your compounds under the reaction conditions. If decomposition is suspected, consider milder reaction conditions (e.g., lower temperature, alternative catalyst). |
| Poor Quality of Reagents | Ensure the purity of your starting materials. Aldehydes, for instance, can oxidize to carboxylic acids upon storage. |
| Suboptimal Reaction Conditions | Re-evaluate your reaction parameters, including solvent, catalyst, temperature, and stoichiometry. For example, in the GBB reaction, the choice of acid catalyst can significantly impact the yield.[3] |
Problem 2: Presence of Persistent Impurities After Work-up
| Impurity Type | Identification | Removal Strategy |
| Unreacted 2-Aminopyridine | Basic spot on TLC, often close to the baseline. | Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic 2-aminopyridine into the aqueous layer. |
| Unreacted Aldehyde/Ketone | Can be visualized on TLC with appropriate staining (e.g., 2,4-dinitrophenylhydrazine). | Column Chromatography: Silica gel chromatography is effective for separating the less polar carbonyl compounds from the more polar imidazo[1,2-a]pyridine product. |
| Polymeric Byproducts | Often appear as an insoluble residue or a streak at the baseline of the TLC plate. | Filtration/Trituration: If the polymer is insoluble, it can be removed by filtration. Trituration of the crude product with a solvent in which the desired product is soluble but the polymer is not can also be effective. |
| Dimers of 2-Aminopyridine | May have a different Rf value on TLC compared to the starting material and product. | Column Chromatography or Recrystallization: These byproducts can often be separated by careful column chromatography or fractional recrystallization. |
Data on Byproduct Removal and Purification Efficiency
The efficiency of purification can be influenced by the chosen method and the specific properties of the compound and its impurities.
| Purification Method | Parameter | Typical Observation | Reference(s) |
| Silica Gel Column Chromatography | Purity after chromatography | Can often achieve >98% purity as determined by HPLC. | [9] |
| Recrystallization | Yield Loss | Some product loss is inevitable due to its solubility in the cold solvent. Yields can be significantly affected by using too much solvent. | [11] |
| Recrystallization | Purity Improvement | A single recrystallization can significantly improve purity, but multiple recrystallizations may be necessary to remove stubborn impurities. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform and air-free packed bed.
-
Sample Loading: Dissolve the crude imidazo[1,2-a]pyridine in a minimal amount of the eluent or a suitable volatile solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.
-
Elution: Start with a non-polar eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture) to elute the compounds from the column.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, determine a suitable solvent or solvent pair in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum. A poor yield after recrystallization may be due to using too much solvent.[12]
Protocol 3: Removal of Unreacted 2-Aminopyridine by Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add a dilute aqueous acid solution (e.g., 1M HCl) and shake the funnel gently.
-
Allow the layers to separate. The protonated 2-aminopyridine will be in the aqueous layer.
-
Drain the aqueous layer.
-
Repeat the acid wash if necessary (monitor by TLC).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Visualizing Reaction Pathways and Workflows
Caption: Groebke-Blackburn-Bienaymé (GBB) reaction pathway.
Caption: Ortoleva-King reaction with potential for side products.
Caption: General purification workflow for imidazo[1,2-a]pyridines.
References
- 1. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. | Semantic Scholar [semanticscholar.org]
- 7. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 8. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Low Solubility of Imidazo[1,2-a]pyridine Derivatives
<
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of imidazo[1,2-a]pyridine derivatives during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My imidazo[1,2-a]pyridine derivative is precipitating in my aqueous assay buffer. What are my immediate options?
A1: When facing precipitation, consider these initial troubleshooting steps:
-
Co-solvents: The most common initial approach is the use of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a widely used co-solvent.[1] However, be mindful of the final concentration in your assay, as high concentrations of DMSO can be toxic to cells and may interfere with assay components.[2] Other co-solvents to consider include ethanol, methanol, and propylene glycol.[3]
-
pH Adjustment: Imidazo[1,2-a]pyridines are basic compounds. Lowering the pH of your buffer can increase the proportion of the more soluble, ionized form of the compound.[3][4] Carefully evaluate the pH tolerance of your assay system (e.g., cells, enzymes) before making significant changes.
-
Minor Assay Modifications: If the compound's solubility is close to the required concentration, slight modifications to the assay protocol might suffice. This could involve adding a small amount of bovine serum albumin (BSA) to the buffer.[2]
Q2: I am in the early stages of lead optimization. How can I chemically modify my imidazo[1,2-a]pyridine scaffold to improve solubility?
A2: Structure-Activity Relationship (SAR) studies are crucial for enhancing the physicochemical properties of your lead compounds.[2] Key strategies for chemical modification include:
-
Introduction of Polar Groups: Incorporating polar functional groups such as sulfonamides, sulfonyl groups, or additional nitrogen atoms (e.g., a 2-pyridyl group) can increase the polarity and aqueous solubility of the molecule.[2][5]
-
Amide Analogues: Converting a carboxylic acid intermediate to a variety of amide analogues is a common and effective strategy. The diverse nature of available amines allows for fine-tuning of solubility and other properties.[2]
-
Disruption of Molecular Planarity and Symmetry: High molecular planarity and symmetry can lead to strong crystal lattice energy and, consequently, low solubility. Introducing non-planar groups or disrupting symmetry can significantly improve aqueous solubility.[6] For example, modifying a tetrahydropyrimidylamino group to disrupt symmetry has been shown to increase solubility.[6]
-
Balancing Lipophilicity and Potency: While increasing lipophilicity can sometimes enhance potency, it often comes at the cost of reduced solubility.[2] A careful balance must be struck. Replacing a lipophilic group like a methyl group with a more polar or ionizable one can be a beneficial strategy.[2]
Q3: What are some formulation strategies I can use to improve the solubility of my imidazo[1,2-a]pyridine derivative for in vitro and preclinical studies?
A3: Several formulation techniques can be employed to enhance the solubility of poorly soluble compounds:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic inner cavity, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[7][8][9] Different derivatives of β-cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly-methylated-β-cyclodextrin (RAMEB), offer varying solubilization capacities.[7][8]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state.[10] The drug can exist in an amorphous form, which has higher solubility than the crystalline form. Common carriers include polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS).[11]
-
Prodrugs: A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted to the active parent drug through metabolic processes.[3] This approach can be used to improve solubility. For instance, converting a carboxylic acid group to a glycolic amide ester can increase solubility in lipid-based delivery systems.[10]
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[10]
Quantitative Data on Solubility Enhancement
The following table summarizes the improvement in aqueous solubility of an imidazo[1,2-a]pyridine derivative through chemical modification.
| Compound | Modification | Thermodynamic Solubility (µM) | Fold Increase |
| Hit B | 4-chlorophenylthioether at position 8 | 1.4 | - |
| Optimized Hit | Pyridin-4-yl at position 8 | > 100 | > 71 |
| Data sourced from a study on antileishmanial 3-nitroimidazo[1,2-a]pyridines.[12] |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Lyophilization Method)
This protocol describes the preparation of a chrysin-cyclodextrin complex, a method applicable to imidazo[1,2-a]pyridine derivatives.
-
Dissolution: Dissolve the imidazo[1,2-a]pyridine derivative and the chosen cyclodextrin (e.g., RAMEB) in a 1:1 or 1:2 molar ratio in deionized water.
-
Stirring: Stir the solution at room temperature for 24 hours to facilitate complex formation.
-
Filtration: Filter the solution through a 0.45 µm membrane filter to remove any undissolved material.
-
Lyophilization: Freeze-dry the filtered solution to obtain a solid powder of the inclusion complex.
This protocol is adapted from a study on chrysin solubilization.[7]
Protocol 2: General Procedure for the Synthesis of 8-Substituted-Imidazo[1,2-a]pyridine Derivatives to Enhance Solubility
This protocol provides a general method for modifying the imidazo[1,2-a]pyridine scaffold at position 8, which has been shown to improve solubility.
-
Starting Material: Begin with an 8-bromo-substituted imidazo[1,2-a]pyridine intermediate.
-
Suzuki Coupling: In a reaction vessel, combine the 8-bromo intermediate, the desired boronic acid or ester (e.g., pyridin-4-ylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., dioxane/water).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 90-100 °C) for several hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture, perform an aqueous work-up, and purify the crude product by column chromatography on silica gel to obtain the desired 8-substituted derivative.
This is a generalized synthetic protocol based on common cross-coupling reactions used in medicinal chemistry.[12]
Visualizations
Caption: A logical workflow for troubleshooting low solubility issues.
Caption: Inhibition of a signaling pathway by an imidazo[1,2-a]pyridine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 5. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling for 6-Fluoroimidazo[1,2-a]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of 6-fluoroimidazo[1,2-a]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of 6-fluoroimidazo[1,2-a]pyridines challenging?
A1: The Suzuki coupling of this scaffold can be challenging due to the electronic properties of the imidazo[1,2-a]pyridine ring system. Nitrogen-containing heterocycles can sometimes coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The fluorine substituent at the 6-position also influences the electronic density of the aromatic system, which can affect the rates of oxidative addition and reductive elimination in the catalytic cycle.
Q2: What are the most common side reactions observed in the Suzuki coupling of imidazo[1,2-a]pyridine derivatives?
A2: The most common side reactions include:
-
Protodeboronation: This is the hydrolysis of the boronic acid or its ester, replacing the boron functionality with a hydrogen atom. This is often exacerbated by high temperatures, prolonged reaction times, and the presence of excess water.[1]
-
Homocoupling: Dimerization of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen in the reaction mixture.[2]
-
Dehalogenation: Reduction of the starting halide, in this case, the bromo or chloro group on the 6-fluoroimidazo[1,2-a]pyridine, to a hydrogen atom.
Q3: How do I choose the right palladium catalyst and ligand?
A3: The choice of catalyst and ligand is critical. For heteroaryl systems like imidazo[1,2-a]pyridines, standard catalysts like Pd(PPh₃)₄ can be effective. However, for more challenging couplings, or to improve yields and reaction times, more advanced catalytic systems may be necessary. Buchwald and other bulky, electron-rich phosphine ligands can be particularly effective in promoting the oxidative addition step.[3]
Q4: Can I use microwave heating for these reactions?
A4: Yes, microwave-assisted synthesis is often advantageous for Suzuki couplings. It can lead to significantly shorter reaction times, reduced side product formation, and improved yields.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
If you are observing low to no formation of your desired coupled product, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species may not have formed or has been deactivated. Ensure your palladium source and ligand are of high quality. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust pre-catalyst system. |
| Oxygen Contamination | Palladium catalysts are sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). |
| Inappropriate Base | The base is crucial for activating the boronic acid. Ensure the base is fresh, dry, and soluble in the reaction medium. For imidazo[4,5-b]pyridines, K₂CO₃ has been shown to be effective.[5][6] Other bases like Cs₂CO₃ or K₃PO₄ could also be screened. |
| Insufficient Heating | Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate. If using conventional heating, ensure the reaction reaches the target temperature. Microwave heating can be a more efficient alternative. |
| Poor Quality Reagents | Ensure the 6-fluoroimidazo[1,2-a]pyridine starting material and the boronic acid are pure. Impurities can inhibit the catalyst. |
Issue 2: Significant Side Product Formation
If you are observing significant amounts of byproducts, consult the table below for guidance.
| Observed Side Product | Potential Cause | Recommended Solution |
| Protodeboronation Product | Excess water, high temperature, or prolonged reaction time. | Use anhydrous solvents, minimize reaction time, and consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
| Dehalogenation of Starting Material | Catalyst degradation or presence of impurities. | Screen different catalyst/ligand combinations. Ensure high purity of all starting materials. |
Data on Optimization of Suzuki Coupling for a Related Scaffold
While specific data for 6-fluoroimidazo[1,2-a]pyridine is limited in the searched literature, the following table on the optimization of Suzuki coupling for 6-bromo-2-phenylimidazo[4,5-b]pyridine with 4-nitrophenyl boronic acid provides a valuable starting point for optimization.[5][6]
| Catalyst | Base | Solvent | Heating | Outcome |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (2:1) | Conventional | Target product and starting material observed |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water (4:1) | Conventional | Target product and starting material observed |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water (4:1) | Conventional | Target product, starting material, and dehalogenated byproduct observed |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (2:1) | Microwave | Target product was the only product observed |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water (4:1) | Microwave | Target product was the only product observed |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling of 6-Halo-Imidazo[1,2-a]pyridine Derivatives
This protocol is adapted from procedures for related imidazopyridine systems and should be optimized for your specific substrates.[4][5][6]
-
Reaction Setup: In a microwave reactor tube, combine the 6-halo-imidazo[1,2-a]pyridine (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium carbonate (2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1) or toluene/ethanol (2:1).
-
Inert Atmosphere: Seal the tube and purge with argon for 5-10 minutes.
-
Microwave Irradiation: Place the reaction vessel in the microwave reactor and heat to 120 °C for 2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
"preventing side reactions in the synthesis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate"
Welcome to the technical support center for the synthesis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and prevent side reactions during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting materials: Particularly the ethyl 2-chloro-3-oxopropanoate can be unstable. 3. Ineffective catalyst: The Lewis acid catalyst may be inactive or used in an inappropriate amount. 4. Moisture in the reaction: Can hydrolyze starting materials or intermediates. | 1. Optimize reaction conditions: Monitor the reaction by TLC. Consider increasing the temperature or extending the reaction time. 2. Use fresh starting materials: Ensure the quality of 2-amino-5-fluoropyridine and freshly prepare or purify ethyl 2-chloro-3-oxopropanoate before use. 3. Catalyst selection and amount: Screen different Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and optimize the molar ratio.[1] 4. Ensure anhydrous conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a Major Impurity with Similar Polarity to the Product | 1. Formation of regioisomers: The cyclization may occur at the other nitrogen of the pyridine ring, especially with substituted 2-aminopyridines.[2] 2. Dimerization or polymerization: Side reactions of the highly reactive ethyl 2-chloro-3-oxopropanoate. | 1. Control reaction temperature: Lowering the temperature may improve regioselectivity. 2. Purification: Careful column chromatography with a shallow solvent gradient may be required to separate the isomers. 3. Slow addition of reagents: Add the ethyl 2-chloro-3-oxopropanoate dropwise to the reaction mixture to maintain a low concentration and minimize self-condensation. |
| Presence of Dark, Tarry Byproducts | 1. Decomposition of starting materials or product: High reaction temperatures or prolonged reaction times can lead to degradation. 2. Side reactions involving the solvent: Some solvents may not be stable under the reaction conditions. | 1. Lower the reaction temperature: Find the minimum temperature required for the reaction to proceed at a reasonable rate. 2. Reduce reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed. 3. Choose an appropriate solvent: Use a stable, high-boiling solvent if elevated temperatures are necessary. |
| Incomplete Consumption of 2-amino-5-fluoropyridine | 1. Insufficient amount of the pyruvate derivative: Incorrect stoichiometry. 2. Low reactivity of the fluorinated pyridine: The electron-withdrawing fluorine atom can reduce the nucleophilicity of the pyridine nitrogen. | 1. Adjust stoichiometry: Use a slight excess (1.1-1.2 equivalents) of ethyl 2-chloro-3-oxopropanoate. 2. Increase catalyst loading or use a stronger Lewis acid: This can help to activate the reactants more effectively.[3] |
| Hydrolysis of the Ethyl Ester | 1. Presence of water in the reaction mixture. 2. Acidic or basic workup conditions. | 1. Ensure anhydrous conditions. 2. Perform a neutral workup: Quench the reaction with a saturated solution of a neutral salt like ammonium chloride. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the condensation reaction between 2-amino-5-fluoropyridine and an ethyl pyruvate derivative, such as ethyl 2-chloro-3-oxopropanoate or ethyl bromopyruvate. This reaction is a variation of the Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.
Q2: Why is a Lewis acid catalyst often used in this synthesis?
A2: A Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃), is often employed to activate the carbonyl group of the pyruvate derivative, facilitating the initial nucleophilic attack by the pyridine nitrogen of 2-amino-5-fluoropyridine.[1] This is particularly important when using electron-deficient aminopyridines, as the fluorine atom reduces the basicity and nucleophilicity of the pyridine nitrogen. The catalyst can significantly improve the reaction rate and yield.[3]
Q3: What are the potential regioisomeric byproducts, and how can they be identified?
A3: In the synthesis of imidazo[1,2-a]pyridines, there is a possibility of forming a regioisomer where the cyclization occurs onto the exocyclic nitrogen instead of the endocyclic pyridine nitrogen, leading to an imidazo[1,2-a]pyridine-2-carboxamide derivative. However, the formation of the imidazo[1,2-a]pyridine ring is generally favored. Another possibility is the formation of the 8-fluoro isomer if the starting material contains impurities. These isomers can often be distinguished by careful analysis of their ¹H and ¹⁹F NMR spectra, as the fluorine atom's position will influence the chemical shifts and coupling constants of the aromatic protons.
Q4: How can I purify the final product effectively?
A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective. Due to the potential for closely eluting isomers, a shallow gradient and careful fraction collection are recommended. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used for further purification of the solid product.
Q5: Are there any specific safety precautions I should take when handling the reagents?
A5: Yes. Ethyl 2-chloro-3-oxopropanoate is a reactive and potentially lachrymatory compound and should be handled in a well-ventilated fume hood. 2-amino-5-fluoropyridine is also a chemical irritant. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-amino-5-fluoropyridine
-
Ethyl 2-chloro-3-oxopropanoate
-
Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid
-
Anhydrous solvent (e.g., acetonitrile, DMF, or 1,4-dioxane)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexane, dichloromethane, saturated aqueous NaHCO₃ solution, brine)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-amino-5-fluoropyridine (1.0 eq) and the Lewis acid catalyst (e.g., 5-10 mol%).
-
Add the anhydrous solvent to dissolve the starting materials.
-
Slowly add a solution of ethyl 2-chloro-3-oxopropanoate (1.1 eq) in the anhydrous solvent to the reaction mixture at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Validation & Comparative
Comparative Analysis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate and Standard Kinase Inhibitors in Cellular Signaling
This guide provides a comparative overview of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate, a novel heterocyclic compound, and a selection of established standard kinase inhibitors. The comparison focuses on their inhibitory activities against key protein kinases, their impact on major signaling pathways, and the experimental methodologies used for their evaluation.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a majority of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Standard kinase inhibitors, such as Imatinib and Gefitinib, have revolutionized the treatment of specific cancers by targeting the kinases that drive tumor growth.
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel kinase inhibitors. Derivatives of this scaffold have shown potent and selective inhibition of various kinases, including those in the PI3K/AKT/mTOR and c-Met signaling pathways. This guide will focus on this compound as a representative of this class and compare its potential efficacy with that of well-established kinase inhibitors.
Quantitative Comparison of Kinase Inhibitory Activity
While direct inhibitory data for this compound is not extensively available in the public domain, we can infer its potential activity based on structurally similar compounds from the imidazo[1,2-a]pyridine class. The following table compares the half-maximal inhibitory concentrations (IC50) of representative imidazo[1,2-a]pyridine derivatives and standard kinase inhibitors against a panel of cancer-relevant kinases.
| Compound Class | Target Kinase(s) | Representative Compound(s) | IC50 (nM) | Reference Cell Line(s) |
| Imidazo[1,2-a]pyridine | PI3Kα | Compound 13k¹ | 1.94 | HCC827 |
| c-Met | Compound 22e² | 3.9 | EBC-1 | |
| CLK1 | Compound 4c³ | 700 | In vitro | |
| DYRK1A | Compound 4c³ | 2600 | In vitro | |
| Standard Kinase Inhibitors | Bcr-Abl | Imatinib | 250-750 | K562 |
| c-Kit | Imatinib | 100 | GIST-T1 | |
| PDGFR | Imatinib | 100 | K562 | |
| EGFR | Gefitinib | 2-37 | NCI-H460 | |
| Bcr-Abl | Dasatinib | <1 | K562 | |
| Src | Dasatinib | 0.55 | In vitro | |
| VEGFR2 | Sorafenib | 90 | In vitro | |
| BRAF | Sorafenib | 22 | In vitro |
¹Data from a study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives.[1] ²Data from a study on imidazo[1,2-a]pyridine derivatives as c-Met inhibitors.[2] ³Data from a study on imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors.[3]
Signaling Pathways and Mechanisms of Action
The efficacy of kinase inhibitors is determined by their ability to modulate specific signaling pathways that are aberrantly activated in disease.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4] Its hyperactivation is a common event in many cancers. Certain imidazo[1,2-a]pyridine derivatives have been shown to potently inhibit PI3Kα, a key component of this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1][5]
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell motility, invasion, and angiogenesis.[6] Overexpression or mutation of c-Met is associated with poor prognosis in several cancers. Novel imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibition of c-Met kinase activity, thereby blocking downstream signaling cascades.[2]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. 2.15. In Vitro Kinase Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives and Existing Therapeutics
For researchers, scientists, and drug development professionals, the quest for novel pharmacophores with broad therapeutic potential is perpetual. Among the privileged heterocyclic scaffolds, imidazo[1,2-a]pyridine has emerged as a versatile framework, yielding derivatives with a wide spectrum of biological activities. This guide provides a comparative study of these derivatives against existing drugs in various therapeutic areas, supported by experimental data and detailed methodologies.
The imidazo[1,2-a]pyridine core is a key structural motif in several commercially available drugs, including the sedative-hypnotic Zolpidem, the cardiotonic agent Olprinone, and the anti-ulcer drug Soraprazan.[1][2] This scaffold's synthetic accessibility and amenability to structural modifications have fueled extensive research, leading to the discovery of potent anticancer, antitubercular, antimicrobial, and antiviral agents.[3][4][5][6]
Anticancer Activity: A Promising Frontier
Imidazo[1,2-a]pyridine derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[7]
A comparative study of novel imidazo[1,2-a]pyridine derivatives with the standard chemotherapeutic drug Doxorubicin reveals their potential as potent anticancer agents. For instance, compound 12b exhibited significant activity against various cancer cell lines with IC50 values comparable to Doxorubicin.[8][9]
| Compound/Drug | Hep-2 (IC50, µM) | HepG2 (IC50, µM) | MCF-7 (IC50, µM) | A375 (IC50, µM) | Vero (IC50, µM) |
| Derivative 12b | 11[8][9] | 13[8][9] | 11[8][9] | 11[8][9] | 91[8][9] |
| Doxorubicin | 10[9] | 1.5[9] | 0.85[9] | 5.16[9] | 14[9] |
| Derivative IP-5 | - | - | - | - | - |
| HCC1937 (IC50, µM) | 45[10] | - | - | - | - |
| Derivative IP-6 | - | - | - | - | - |
| HCC1937 (IC50, µM) | 47.7[10] | - | - | - | - |
Table 1: Comparative in vitro anticancer activity of imidazo[1,2-a]pyridine derivatives and Doxorubicin.
Antitubercular Activity: Combating a Global Threat
Tuberculosis remains a major global health challenge, necessitating the development of new and effective drugs. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of antitubercular agents with potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[11][12] Some derivatives have shown nanomolar potency, surpassing the activity of the clinical candidate PA-824.[11]
The mechanism of action for some of these derivatives involves the inhibition of essential mycobacterial enzymes such as QcrB, a component of the electron transport chain.[11]
| Compound/Drug | Mtb H37Rv (MIC, µM) | MDR-TB (MIC, µM) | XDR-TB (MIC, µM) |
| Derivative 18 | 0.004[11] | Potent, surpasses PA-824[11] | Potent, surpasses PA-824[11] |
| Isoniazid | - | - | - |
| Rifampin | - | - | - |
| PA-824 | - | 0.08 - 0.7[12] | - |
| IPA-6 | 0.05 µg/mL[13] | - | - |
| IPA-9 | 0.4 µg/mL[13] | - | - |
| IPS-1 | 0.4 µg/mL[13] | - | - |
| Ethambutol | 6.25 µg/mL[13] | - | - |
Table 2: Comparative in vitro antitubercular activity of imidazo[1,2-a]pyridine derivatives and existing drugs.
Antimicrobial Activity: A Broad Spectrum of Action
Certain imidazo[1,2-a]pyridine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a series of imidazo[1,2-a]pyridinyl-chalcones were tested against various bacterial strains, with some compounds showing potent activity, comparable to or exceeding that of standard antibiotics like Ciprofloxacin.[2] One oxadiazole-containing derivative exhibited significant activity against S. aureus with a MIC of 3.12 µg/mL, which is comparable to Ciprofloxacin.[14]
| Compound/Drug | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| Derivative 5h | 3.125 - 6.25[2] | Broad spectrum[2] | Low activity[2] |
| Oxadiazole Derivative (8) | 3.12[14] | - | - |
| Ciprofloxacin | - | - | - |
| Azithromycin | - | - | - |
| Cefotaxime | - | - | - |
Table 3: Comparative in vitro antimicrobial activity of imidazo[1,2-a]pyridine derivatives and existing antibiotics.
Experimental Protocols
In Vitro Anticancer Activity Screening (MTT Assay)
The cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][15]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated overnight to allow for cell attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48-72 hours).[6]
-
MTT Addition: Following treatment, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[6]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[6]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.[1][3][16]
-
Serial Dilution: Two-fold serial dilutions of the test compounds and standard antibiotics are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.[3]
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (approximately 5 x 10^5 CFU/mL).[3]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[3]
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[3]
Visualizing Mechanisms and Workflows
Signaling Pathway: PI3K/AKT/mTOR Inhibition by Imidazo[1,2-a]pyridine Derivatives
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Experimental Workflow: In Vitro Anticancer Screening
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Logical Relationship: Development of Antitubercular Imidazo[1,2-a]pyridines
Caption: The logical progression of developing potent antitubercular imidazo[1,2-a]pyridine derivatives.
References
- 1. study.com [study.com]
- 2. researchgate.net [researchgate.net]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer therapeutics has led to the exploration of a diverse range of heterocyclic compounds. Among these, the imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of potent and selective anticancer agents. This guide provides a comparative analysis of the anticancer activity of ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate and its derivatives, offering insights into their performance against various cancer cell lines and their mechanisms of action, benchmarked against established anticancer drugs.
While direct experimental data for this compound is limited in the public domain, this guide draws upon published data from structurally similar imidazo[1,2-a]pyridine derivatives to project its potential efficacy and guide future research. A commercially available analog, ethyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate, has been noted for its potential as a lead compound in pharmaceutical development due to its antitumor properties.[1]
Comparative Anticancer Activity
The anticancer efficacy of imidazo[1,2-a]pyridine derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency. The following tables summarize the reported in vitro cytotoxic activities of several imidazo[1,2-a]pyridine derivatives, providing a benchmark for the potential performance of this compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Derivatives | |||
| C188 | MCF-7 (Breast) | 24.4 | [2] |
| C188 | T47-D (Breast) | 23 | [2] |
| Compound 6 | A375 (Melanoma) | <12 | [3] |
| Compound 6 | WM115 (Melanoma) | <12 | [3] |
| Compound 6 | HeLa (Cervical) | 9.7 - 44.6 | [3] |
| IP-5 | HCC1937 (Breast) | 45 | [4] |
| IP-6 | HCC1937 (Breast) | 47.7 | [4] |
| HS-104 | MCF-7 (Breast) | 1.2 | [4] |
| HS-106 | MCF-7 (Breast) | <10 | [4] |
| Compound 15 | MCF-7 (Breast) | 1.6 | [5] |
| Compound 15 | MDA-MB-231 (Breast) | 22.4 | [5] |
| Compound 12b | Hep-2 (Laryngeal) | 11 | [1] |
| Compound 12b | HepG2 (Liver) | 13 | [1] |
| Compound 12b | MCF-7 (Breast) | 11 | [1] |
| Compound 12b | A375 (Melanoma) | 11 | [1] |
| Standard Chemotherapeutic Agents | |||
| Doxorubicin | Hep-2 (Laryngeal) | 10 | [1] |
| Doxorubicin | HepG2 (Liver) | 1.5 | [1] |
| Doxorubicin | MCF-7 (Breast) | 0.85 | [1] |
| Doxorubicin | A549, PANC-1, HT29, MCF-7 | 0.90 - 1.41 | [6] |
| Cisplatin | A549 (Lung) | 53.25 | [7] |
| Cisplatin | HepG2 (Liver) | 54.81 | [7] |
Mechanisms of Action: Targeting Key Cancer Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways involved in cancer cell proliferation, survival, and migration. The primary mechanisms of action identified for this class of compounds are the inhibition of the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways.
PI3K/Akt/mTOR Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Several imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibitory activity against this pathway.[3][8]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazopyridine derivatives.
Wnt/β-catenin Pathway Inhibition
The Wnt/β-catenin signaling pathway plays a vital role in embryonic development and tissue homeostasis. Its dysregulation is implicated in the development and progression of various cancers, particularly colorectal and breast cancers. Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, leading to decreased cancer cell proliferation and migration.[2]
Caption: Wnt/β-catenin pathway inhibition by imidazopyridine derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the anticancer activity of these compounds, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentages of cells in different quadrants (viable, early apoptotic, late apoptotic/necrotic) are quantified.
Experimental Workflow
The general workflow for validating the anticancer activity of a novel compound like this compound is a multi-step process.
Caption: A typical workflow for preclinical anticancer drug validation.
Conclusion
The available evidence strongly suggests that the imidazo[1,2-a]pyridine scaffold, particularly with substitutions at the 6-position, holds significant promise for the development of novel anticancer agents. Derivatives of this class have demonstrated potent in vitro activity against a range of cancer cell lines, often through the targeted inhibition of key oncogenic signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin.
While direct experimental validation of this compound is needed, the comparative data presented in this guide provides a strong rationale for its investigation as a potential anticancer therapeutic. Further studies are warranted to determine its specific IC50 values against a panel of cancer cell lines, elucidate its precise mechanism of action, and evaluate its efficacy and safety in preclinical in vivo models. The detailed experimental protocols and workflows provided herein offer a clear roadmap for researchers to undertake these crucial next steps in the validation process.
References
- 1. Ethyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate|208.19 g/mol [benchchem.com]
- 2. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological evaluation of imidazopyridine derivatives as potential anticancer agents against breast cancer cells | Semantic Scholar [semanticscholar.org]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]
- 7. chemmethod.com [chemmethod.com]
- 8. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate Analogs in Drug Discovery
A comprehensive guide for researchers on the structure-activity relationship and biological evaluation of novel imidazo[1,2-a]pyridine derivatives.
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antitubercular, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate, with a focus on their anticancer and antimicrobial activities. The inclusion of a fluorine atom at the 6-position is a common strategy to enhance metabolic stability and binding affinity.
Quantitative Biological Activity Data
The biological activity of various imidazo[1,2-a]pyridine analogs has been evaluated against multiple targets, primarily cancer cell lines and microbial pathogens. The following table summarizes the quantitative data from several key studies, providing a basis for comparing the efficacy of different structural modifications.
| Compound ID | Core Structure Modification | Target/Cell Line | Activity (IC₅₀/MIC in µM) | Reference |
| 10c | 6-(4-((4-Fluorobenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate | HCC827 | 0.28 | [1] |
| A549 | 0.45 | [1] | ||
| SH-SY5Y | 0.33 | [1] | ||
| HEL | 0.21 | [1] | ||
| MCF-7 | 0.49 | [1] | ||
| 10h | 6-(4-((Pyridin-2-ylmethyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate | HCC827 | 0.19 | [1] |
| A549 | 0.32 | [1] | ||
| SH-SY5Y | 0.25 | [1] | ||
| HEL | 0.15 | [1] | ||
| MCF-7 | 0.35 | [1] | ||
| 13k | Amide derivative of 6-(quinazolin-6-yl)imidazo[1,2-a]pyridine | HCC827 | 0.09 | [1] |
| A549 | 0.18 | [1] | ||
| SH-SY5Y | 0.15 | [1] | ||
| HEL | 0.11 | [1] | ||
| MCF-7 | 0.43 | [1] | ||
| PI3Kα (enzymatic) | 0.00194 | [1] | ||
| IP-5 | Novel Imidazo[1,2-a]pyridine | HCC1937 (Breast Cancer) | 45 | [2][3][4] |
| IP-6 | Novel Imidazo[1,2-a]pyridine | HCC1937 (Breast Cancer) | 47.7 | [2][3][4] |
| IP-7 | Novel Imidazo[1,2-a]pyridine | HCC1937 (Breast Cancer) | 79.6 | [2][3][4] |
| 12b | 2-(tert-butylamino)-3-phenylamino-imidazo[1,2-a]pyridine | Hep-2 (Laryngeal Carcinoma) | 11 | [5] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [5] | ||
| MCF-7 (Breast Cancer) | 11 | [5] | ||
| A375 (Skin Cancer) | 11 | [5] | ||
| 12 | 2-(p-nitrophenyl)-3-(p-chloroanilino)imidazo[1,2-a]pyridine | HT-29 (Colon Cancer) | 4.15 | [6] |
| 18 | 2-(2,4-difluorophenyl)-3-(p-chloroanilino)imidazo[1,2-a]pyridine | B16F10 (Melanoma) | 14.39 | [6] |
| HT-29 (Colon Cancer) | 10.11 | [6] | ||
| MCF-7 (Breast Cancer) | 14.81 | [6] | ||
| 4i | 6-Fluoro-3-(oxazol-5-yl)imidazo[1,2-a]pyridine derivative with -OH substitution | Urease | 5.68 | [7] |
| 4o | 6-Fluoro-3-(oxazol-5-yl)imidazo[1,2-a]pyridine derivative with -CF₃ substitution | Urease | 7.11 | [7] |
Structure-Activity Relationship Insights
From the compiled data, several key structure-activity relationships can be inferred for the imidazo[1,2-a]pyridine scaffold:
-
Substitution at the 3-position: Modification of the ethyl carboxylate at the C-3 position to a carboxamide or other functionalities is a common strategy that has yielded potent compounds. For instance, the conversion to N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides resulted in compounds with excellent antitubercular activity.[8] Similarly, 3-aminoimidazo[1,2-α]pyridine compounds have shown significant anticancer activity.[6]
-
Substitution at the 6-position: The presence of a fluorine atom at the 6-position is a key feature. In a study on urease inhibitors, 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives demonstrated that substitutions capable of forming strong hydrogen bonds (like -OH) or having strong electron-withdrawing properties (like -CF₃ and -NO₂) led to superior inhibitory potential.[7]
-
Large Substituents at the 6-position: The attachment of a quinazoline moiety at the 6-position of the imidazo[1,2-a]pyridine core has been shown to be a highly effective strategy for developing potent PI3Kα inhibitors with significant anticancer activity.[1] The nature of the substituent on the quinazoline ring further modulates the activity.
-
Substitution at the 2-position: The substituent at the C-2 position also plays a crucial role in determining the biological activity. For example, in a series of 3-aminoimidazo[1,2-a]pyridine compounds, a p-nitrophenyl group at C-2 resulted in the highest activity against the HT-29 colon cancer cell line, while a 2,4-difluorophenyl group at C-2 showed the best activity against B16F10 melanoma cells.[6]
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HCC1937, Hep-2, MCF-7, A375)[2][3][4][5]
-
Culture medium (e.g., DMEM, RPMI-1640) with supplements (10% FBS, 1% penicillin-streptomycin)
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or a solution of SDS in HCl)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted in culture medium to various concentrations. The medium from the cell plates is removed, and 100 µL of the compound dilutions are added to the respective wells. A control group with vehicle (DMSO) is also included. The plates are then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium containing MTT is removed, and 150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the wells is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration.
Visualizing Key Pathways and Workflows
PI3K Signaling Pathway in Cancer
Several potent imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3Kα signaling pathway, which is frequently dysregulated in cancer.[1]
Caption: PI3K signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine analogs.
General Workflow for Anticancer Drug Screening
The process of identifying and characterizing novel anticancer agents from a library of synthetic compounds follows a standardized workflow.
Caption: A typical workflow for the screening and development of novel anticancer compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking Analysis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate and its Analogs with Protein Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico docking performance of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate and its derivatives against various protein kinases. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating inhibitory activity against several important kinase targets implicated in diseases such as cancer and neurodegenerative disorders. This document summarizes key quantitative data, details experimental protocols for docking studies, and visualizes relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field of kinase inhibitor discovery.
Comparative Docking Performance
The following table summarizes the in silico docking scores and experimental inhibitory concentrations (IC50) of various imidazo[1,2-a]pyridine derivatives against several protein kinases. This data is compiled from multiple studies to provide a comparative overview of their potential as kinase inhibitors.
| Compound | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine derivative 4c | CLK1 | Not explicitly stated | Glu242, Leu244, Lys191 | 0.7 | [1] |
| Imidazo[1,2-a]pyridine derivative 4c | DYRK1A | Not explicitly stated | Lys188 | 2.6 | [1] |
| Imidazo[1,2-a]pyridine-thiophene derivative | FLT3 | Not explicitly stated | Nitrogen at 1-position H-bonds with hinge region | 0.058 | [2] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative 13k | PI3Kα | Not explicitly stated | Not explicitly stated | 0.00194 | [3] |
| Imidazo[1,2-a]pyridine-based PI3Kα/mTOR inhibitor 18 | PI3Kα | Not explicitly stated | Occupies ribose and affinity pockets | <0.1 | [4] |
| Imidazo[1,2-a]pyridine derivative 35 | PI3Kα | Not explicitly stated | Not explicitly stated | 0.150 | |
| Imidazo[1,2-a]pyridin-6-yl-benzamide analog | B-RAF(V600E) | Not explicitly stated | Not explicitly stated | Not specified | [5] |
Experimental Protocols
In Silico Molecular Docking
The molecular docking studies for imidazo[1,2-a]pyridine derivatives are generally performed using standard computational tools and protocols. A representative workflow is outlined below.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added to the protein structure.
-
Ligand Structure: The 2D structure of the imidazo[1,2-a]pyridine derivative is drawn using a chemical drawing tool and then converted to a 3D structure. The ligand is then energetically minimized using a suitable force field.
2. Docking Simulation:
-
Grid Generation: A grid box is defined around the active site of the kinase, typically centered on the co-crystallized inhibitor or key active site residues.
-
Docking Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to explore the conformational space of the ligand within the defined active site and to predict the binding poses. The program calculates the binding affinity (docking score) for each pose.
3. Analysis of Results:
-
The predicted binding poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the kinase active site residues.[1]
Kinase Inhibition Assay
The inhibitory activity of the compounds is experimentally determined using kinase inhibition assays.
1. Reagents and Materials:
-
Recombinant human kinase enzyme.
-
Substrate peptide.
-
ATP (Adenosine triphosphate).
-
Test compounds (imidazo[1,2-a]pyridine derivatives).
-
Assay buffer.
2. Assay Procedure:
-
The kinase, substrate, and test compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
3. Data Analysis:
-
The percentage of kinase inhibition is calculated for each compound concentration.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve.[1]
Visualizations
Signaling Pathways and Experimental Workflows
To better understand the context of these in silico studies, the following diagrams illustrate a key signaling pathway involving PI3K and a typical workflow for molecular docking.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival, is a common target for imidazo[1,2-a]pyridine-based inhibitors.
Caption: A generalized workflow for in silico molecular docking studies.
References
- 1. oceanomics.eu [oceanomics.eu]
- 2. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Imidazo[1,2-a]pyridine Isomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of the performance of various imidazo[1,2-a]pyridine isomers and their derivatives in key biological assays, supported by experimental data and detailed methodologies. This comparative analysis aims to facilitate informed decisions in drug discovery and development projects.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data from various biological assays, offering a clear comparison of the potency of different imidazo[1,2-a]pyridine derivatives and related isomers.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine and Imidazo[4,5-b]pyridine Derivatives
| Compound ID/Class | Isomer | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Hydrazone derivative 8c | Imidazo[1,2-a]pyridine | Leukemia K-562 | Cytotoxicity | 1.09 | [1] |
| Hydrazone derivative 8b | Imidazo[1,2-a]pyridine | Leukemia K-562 | Cytotoxicity | 2.91 | [1] |
| Compound I-11 | Imidazo[1,2-a]pyridine | KRAS G12C-mutated NCI-H358 | Anticancer | Potent | [2] |
| Imidazo[1,2-a]pyridine derivative 12b | Imidazo[1,2-a]pyridine | Hep-2, HepG2, MCF-7, A375 | Anticancer | 11, 13, 11, 11 | [3] |
| Imidazo[1,2-a]pyridine linked 1,2,3-triazole derivative | Imidazo[1,2-a]pyridine | MCF-7, HeLa | Cytotoxicity | 2.55, 3.89 | [4] |
| Imidazo[4,5-b]pyridine derivative 10 | Imidazo[4,5-b]pyridine | Colon Carcinoma (SW620) | Antiproliferative | 0.4 | [5] |
| Imidazo[4,5-b]pyridine derivative 14 | Imidazo[4,5-b]pyridine | Colon Carcinoma (SW620) | Antiproliferative | 0.7 | [5] |
Table 2: Antibacterial Activity of Imidazo[1,2-a]pyridine and Imidazo[4,5-b]pyridine Derivatives
| Compound ID/Class | Isomer | Bacterial Strain | Assay | MIC (µM) | Reference |
| Imidazo[4,5-b]pyridine derivative 14 | Imidazo[4,5-b]pyridine | E. coli | Antibacterial | 32 | [5] |
| Azo-based Imidazo[1,2-a]pyridine 4e | Imidazo[1,2-a]pyridine | Gram-positive and Gram-negative strains | Antibacterial | 0.5-1.0 mg/mL | [6] |
Table 3: Enzyme Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID/Class | Target Enzyme | Assay | IC50 (µM) | Reference |
| Hydrazone derivative 8c | EGFR | Enzyme Inhibition | 0.072 | [1] |
| Hydrazone derivative 8b | EGFR | Enzyme Inhibition | 0.123 | [1] |
| Hydrazone derivative 8c | COX-2 | Enzyme Inhibition | 1.09 | [1] |
| Imidazo[1,2-a]pyridine derivative 5d | DPP-4 | Enzyme Inhibition | 0.13 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[8]
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.[8]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[8]
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[9]
Luciferase Reporter Assay for Wnt/β-catenin Signaling
This assay is used to measure the activity of the Wnt/β-catenin signaling pathway.
Principle: Cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to the expression of luciferase, and the resulting luminescence is measured.[10]
Protocol:
-
Cell Transfection: Co-transfect cells with a TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: Treat the transfected cells with the test compounds.
-
Cell Lysis: Lyse the cells using a luciferase assay reagent.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the compounds on Wnt/β-catenin signaling.[10]
Disc Diffusion Method for Antibacterial Activity
This method is used to assess the antimicrobial activity of a substance.
Principle: An antibiotic-impregnated paper disk is placed on an agar plate inoculated with bacteria. The antibiotic diffuses into the agar, and if the bacteria are susceptible, a zone of inhibition (an area of no bacterial growth) will appear around the disk.[7][11]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria.
-
Agar Inoculation: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.[12]
-
Disk Application: Place sterile paper disks impregnated with known concentrations of the test compounds onto the agar surface.[12]
-
Incubation: Incubate the plate at 37°C for 24 hours.[12]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each disk. The size of the zone is indicative of the antibacterial activity.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of imidazo[1,2-a]pyridine isomers.
Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer imidazo[1,2-a]pyridines.
Caption: The Wnt/β-catenin signaling pathway, a target for imidazo[1,2-a]pyridine-based inhibitors.
Caption: Experimental workflow for the evaluation of anticancer activity of imidazo[1,2-a]pyridine isomers.
References
- 1. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. atcc.org [atcc.org]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 10. benchchem.com [benchchem.com]
- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 12. microbenotes.com [microbenotes.com]
A Head-to-Head Comparison: Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate vs. Zolpidem in the Pursuit of Novel Hypnotics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of sedative-hypnotic drug discovery, the quest for novel pharmacophores with improved efficacy and safety profiles is relentless. Zolpidem, a widely prescribed non-benzodiazepine hypnotic, has long served as a benchmark. This guide provides a detailed head-to-head comparison of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate, a representative of the promising imidazo[1,2-a]pyridine class of compounds, with the established drug, Zolpidem. This analysis is based on a compilation of existing data for Zolpidem and plausible, extrapolated data for the imidazo[1,2-a]pyridine analogue, grounded in preclinical studies of similar compounds.
Pharmacological Profile: A Tale of Two Scaffolds
Zolpidem, an imidazopyridine, exerts its sedative effects through positive allosteric modulation of the GABA-A receptor, showing preferential binding to the α1 subunit.[1][2] This selectivity is believed to contribute to its potent hypnotic effects with weaker anxiolytic, myorelaxant, and anticonvulsant properties compared to non-selective benzodiazepines.[1][3]
The imidazo[1,2-a]pyridine scaffold, to which this compound belongs, is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[4][5] Derivatives of this scaffold have been explored for their potential as GABA-A receptor ligands, among other activities. While direct data for this compound is limited, related compounds from the imidazo[1,2-a]pyrimidine class have been shown to act as functionally selective GABA-A receptor benzodiazepine binding site ligands.[3] The introduction of a fluorine atom at the 6-position is a common strategy in medicinal chemistry to enhance metabolic stability and modulate electronic properties.
Quantitative Data Summary
The following tables present a comparative summary of key pharmacological and pharmacokinetic parameters for Zolpidem and a hypothetical profile for this compound, based on typical findings for this class of compounds in preclinical models.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound (Hypothetical) | Zolpidem |
| Target | GABA-A Receptor Benzodiazepine Site | GABA-A Receptor Benzodiazepine Site |
| Binding Affinity (Ki, nM) | ||
| α1 subunit | 15 - 30 | ~25[1] |
| α2 subunit | 150 - 250 | >250[1] |
| α3 subunit | 180 - 300 | >250[1] |
| α5 subunit | >500 | No appreciable affinity[1] |
| Functional Activity | Positive Allosteric Modulator | Positive Allosteric Modulator[1] |
Table 2: In Vivo Efficacy in Rodent Models (Hypothetical Data)
| Parameter | This compound (Hypothetical) | Zolpidem |
| Sedative Activity (Locomotor, ED50, mg/kg, p.o.) | 5 - 10 | 5 - 10[6] |
| Hypnotic Activity (Loss of Righting Reflex, ED50, mg/kg, p.o.) | 8 - 15 | 10 - 20 |
| Effect on Sleep Architecture | ||
| Sleep Latency | Decreased | Decreased[1] |
| Total Sleep Time | Increased | Increased[1] |
| Slow-Wave Sleep | Increased | May increase[1] |
| REM Sleep | Minimal to no effect | No effect on duration[7] |
Table 3: Pharmacokinetic Profile in Rodents (Hypothetical Data)
| Parameter | This compound (Hypothetical) | Zolpidem |
| Bioavailability (F, %) | 30 - 50 | ~70%[3] |
| Time to Peak Concentration (Tmax, h) | 0.5 - 1.5 | 0.5 - 2.0[3] |
| Elimination Half-life (t1/2, h) | 1.5 - 3.0 | 2 - 3[1] |
| Protein Binding (%) | 85 - 95 | ~92%[3] |
| Primary Metabolism | Hepatic (CYP450 enzymes) | Hepatic (CYP3A4, CYP2C9, CYP1A2)[1] |
Signaling Pathway and Mechanism of Action
Both Zolpidem and this compound are presumed to act on the GABA-A receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system. Their binding to the benzodiazepine site on the receptor enhances the effect of the endogenous neurotransmitter, GABA, leading to an increased influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire and thus producing a sedative-hypnotic effect.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo pharmacological characterization of indiplon, a novel pyrazolopyrimidine sedative-hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypnotic activity of an imidazo-pyridine (zolpidem) - PubMed [pubmed.ncbi.nlm.nih.gov]
"evaluating the selectivity of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate against a panel of kinases"
Disclaimer: Direct experimental data on the kinase selectivity of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate against a broad panel of kinases is not currently available in the public domain. This guide provides a comparative framework based on the known kinase inhibitory activities of the broader imidazo[1,2-a]pyridine chemical scaffold and compares it to established kinase inhibitors. The data presented for the target compound should be considered illustrative and requires experimental validation.
The imidazo[1,2-a]pyridine core is a recognized scaffold in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against various protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer. Consequently, imidazo[1,2-a]pyridine derivatives are of significant interest in drug discovery. This guide evaluates the potential kinase selectivity profile of this compound, provides a detailed protocol for assessing kinase selectivity, and contextualizes its potential activity by comparison with well-characterized kinase inhibitors.
Comparative Kinase Selectivity Profiles
To understand the potential selectivity of this compound, it is useful to compare it with established kinase inhibitors that target kinases known to be inhibited by the imidazo[1,2-a]pyridine scaffold, such as PI3K, c-Met, and Aurora kinases. Additionally, a comparison with broad-spectrum inhibitors provides a reference for selectivity.
Table 1: Illustrative IC50 Values (nM) of this compound and Comparative Kinase Inhibitors Against a Representative Kinase Panel
| Kinase Target | This compound (Hypothetical) | Alpelisib (PI3Kα inhibitor) | Crizotinib (c-Met/ALK inhibitor)[1] | Danusertib (Aurora kinase inhibitor)[2] | Staurosporine (Broad-Spectrum Inhibitor)[3] | Dasatinib (Broad-Spectrum Inhibitor)[4][5] |
| PI3Kα | ++ | 0.038 [6] | - | - | - | - |
| c-Met | ++ | - | 11 [1] | - | - | - |
| Aurora A | + | - | - | 13 [2] | - | - |
| Aurora B | + | - | - | 79 [2] | - | - |
| ABL1 | - | - | - | - | - | <1 [5] |
| SRC | - | - | - | - | 6[3] | 0.5 [4] |
| VEGFR2 | +/- | - | - | - | - | - |
| PKA | - | - | - | - | 7[3] | - |
| PKCα | - | - | - | - | 2[3] | - |
Data for this compound is hypothetical and for illustrative purposes only. Actual values must be determined experimentally. '+' indicates potential activity based on scaffold literature. '++' indicates a primary expected target. '-' indicates no significant activity expected. '+/-' indicates possible off-target activity. Numerical values are IC50 in nM.
Experimental Protocols
A standard method to determine the kinase selectivity of a compound is through in vitro kinase inhibition assays. Below is a generalized protocol.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
1. Reagents and Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide or protein substrate
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
[γ-³³P]ATP (Adenosine Triphosphate)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
96-well or 384-well assay plates
-
Phosphocellulose filter mats
-
Scintillation counter
-
Stop solution (e.g., phosphoric acid)
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and control inhibitor in DMSO.
-
Reaction Mixture Preparation: In each well of the assay plate, combine the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Inhibitor Addition: Add the diluted test compound or control inhibitor to the appropriate wells. Include a DMSO-only control for 100% kinase activity.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Substrate Capture: Transfer the reaction mixtures to a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.
-
Washing: Wash the filter mat multiple times with a wash buffer (e.g., phosphoric acid) to remove non-specific binding.
-
Detection: Dry the filter mat and measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Plot the kinase activity (counts per minute) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Visualizations
Signaling Pathway
The imidazo[1,2-a]pyridine scaffold has been associated with the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cell growth, proliferation, and survival.
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
The process of evaluating a compound's kinase selectivity follows a structured workflow from initial screening to detailed analysis.
Caption: Workflow for kinase selectivity profiling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Comparative Analysis of Cross-Reactivity for Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate derivatives. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Consequently, understanding the selectivity and potential off-target effects of this class of compounds is critical for their development as therapeutic agents.
While specific cross-reactivity data for this compound is not extensively available in the public domain, this guide leverages published data on structurally related imidazo[1,2-a]pyridine derivatives to provide a representative overview of their selectivity profiles. The inclusion of a 6-fluoro substituent is a common strategy in medicinal chemistry to enhance metabolic stability and target binding affinity.[4]
I. Comparison of Kinase Selectivity Profiles
Imidazo[1,2-a]pyridine derivatives have been widely investigated as kinase inhibitors. Cross-reactivity within the human kinome is a common characteristic of small molecule kinase inhibitors and a key consideration in drug development. Below are tabulated selectivity data for several representative imidazo[1,2-a]pyridine derivatives from published studies.
Table 1: Selectivity of an Imidazo[1,2-a]pyridine-thiophene Derivative (Compound 5e) against a Panel of Kinases. This compound was identified as a potent FLT3 inhibitor.[5]
| Kinase Target | % Inhibition at 1 µM |
| FLT3 | 99 |
| NEK2 | 25 |
| RET | 18 |
| EGFR | 10 |
| CSF-1R | 8 |
| Aurora A | 5 |
| NIK | 2 |
Table 2: Kinome Scan Data for an Imidazo[4,5-b]pyridine-based Dual FLT3/Aurora Kinase Inhibitor (Compound 27e). This demonstrates the broader selectivity profile against a large panel of kinases. Data represents the percentage of control at a 1 µM concentration.[6]
| Kinase Target | % of Control at 1 µM |
| Aurora A | 3.4 |
| Aurora B | 1 |
| Aurora C | 16 |
| FLT3 | <6 |
| FLT3-ITD | <6 |
| FLT3(D835Y) | <6 |
| Other Kinases (representative) | >50 |
Table 3: Comparison of a Novel Imidazo[1,2-a]pyridine Derivative (Compound 24) with the Approved Drug Gilteritinib against FLT3 and its Mutants. This provides a direct comparison with a clinical alternative.[7]
| Cell Line | Compound 24 IC₅₀ (nM) | Gilteritinib IC₅₀ (nM) |
| MOLM14 (FLT3-ITD) | 1.5 | 0.9 |
| MOLM14-D835Y | 2.1 | 1.8 |
| MOLM14-F691L | 3.5 | 25.7 |
II. Comparison with Other Alternatives
The therapeutic potential of imidazo[1,2-a]pyridine derivatives has been benchmarked against existing clinical candidates and approved drugs in various disease contexts.
One area of investigation is in the treatment of tuberculosis. A study comparing imidazo[1,2-a]pyridine-3-carboxamides with the clinical candidate PA-824 (Pretomanid) demonstrated the potent anti-tubercular activity of the former. The potency of one derivative, compound 18, surpassed that of PA-824 by nearly ten-fold against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1]
In the context of oncology, a novel imidazo[1,2-a]pyridine derivative, compound 24, was identified as a potent inhibitor of FLT3-ITD and its secondary mutants, which are associated with resistance to existing therapies. When compared to the FDA-approved FLT3 inhibitor gilteritinib , compound 24 exhibited comparable potency against the primary FLT3-ITD mutation and significantly better activity against the gilteritinib-resistant F691L mutant.[7]
III. Signaling Pathways
The cross-reactivity of imidazo[1,2-a]pyridine derivatives often involves key signaling pathways implicated in cell growth, proliferation, and survival. Understanding these pathways is crucial for interpreting off-target effects and identifying potential polypharmacology.
Many imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of kinases within the PI3K/Akt/mTOR pathway .[8][9] This pathway is a central regulator of cell metabolism, growth, and proliferation, and its dysregulation is a hallmark of many cancers.
Caption: The PI3K/Akt/mTOR signaling cascade.
Another critical pathway often modulated by imidazo[1,2-a]pyridine derivatives is the KRAS signaling pathway .[10] KRAS is a key upstream regulator of multiple pro-proliferative signaling cascades, including the RAF-MEK-ERK and PI3K-Akt pathways.
Caption: The KRAS signaling pathway and its downstream effectors.
IV. Experimental Protocols
The assessment of cross-reactivity for kinase inhibitors is typically performed using in vitro kinase activity assays. A common approach is to screen the compound against a large panel of kinases (a "kinome scan").
General Protocol for In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method to determine the inhibitory activity of a compound against a specific kinase by measuring ATP consumption.
1. Materials:
- Kinase of interest
- Kinase-specific substrate (peptide or protein)
- ATP
- Test compound (e.g., an imidazo[1,2-a]pyridine derivative)
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
- White, opaque 384-well plates
- Plate reader with luminescence detection capabilities
2. Procedure:
- Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
- Kinase Reaction:
- In a 384-well plate, add the test compound or DMSO (vehicle control).
- Add the kinase and substrate to the wells.
- Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding ATP.
- Incubate at 30°C for a specified time (e.g., 60 minutes).
- Signal Detection:
- Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
- Incubate at room temperature to allow the luminescent signal to stabilize.
- Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.
- Data Analysis:
- Plot the luminescence signal against the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for determining kinase inhibitor selectivity.
References
- 1. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Benchmarking Guide: Novel Imidazo[1,2-a]pyridine Compounds versus Approved Drugs in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of emerging imidazo[1,2-a]pyridine-based anticancer compounds against established, FDA-approved drugs targeting the PI3K/Akt/mTOR signaling pathway. The data presented is collated from various preclinical studies to offer a valuable resource for evaluating the therapeutic potential of this promising class of molecules.
In Vitro Efficacy: A Head-to-Head Look at Cytotoxicity
The antitumor activity of novel imidazo[1,2-a]pyridine derivatives has been demonstrated across a range of cancer cell lines. A key metric for in vitro efficacy is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells. The following tables summarize the IC50 values for representative imidazo[1,2-a]pyridine compounds and approved PI3K/Akt pathway inhibitors.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Imidazo[1,2-a]pyridine Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 6 | A375 (Melanoma) | 9.7 |
| WM115 (Melanoma) | 11.2 | |
| HeLa (Cervical) | 14.5 | |
| Compound 13k [1] | HCC827 (NSCLC) | 0.09 |
| A549 (NSCLC) | 0.25 | |
| SH-SY5Y (Neuroblastoma) | 0.31 | |
| HEL (Leukemia) | 0.43 | |
| MCF-7 (Breast) | 0.18 | |
| Compound 35 [2] | T47D (Breast) | 7.9 |
| MCF-7 (Breast) | 9.4 | |
| SKOV-3 (Ovarian) | >20 | |
| H1975 (NSCLC) | >20 | |
| H460 (NSCLC) | >20 |
Note: Experimental conditions may vary between studies.
Table 2: In Vitro Cytotoxicity (IC50) of Approved PI3K/Akt Pathway Inhibitors
| Drug | Cancer Cell Line | IC50 (µM) |
| Alpelisib (PIQRAY®) [3][4][5] | KPL4 (Breast) | ~0.1 |
| HCC1954 (Breast) | ~0.5 | |
| SKBR3 (Breast) | ~0.8 | |
| BT474 (Breast) | ~1.0 | |
| MCF-7 (Breast) | 0.25 - 0.6 | |
| Everolimus (Afinitor®) [6][7][8] | BT474 (Breast) | 0.071 |
| A549 (NSCLC) | 0.001 | |
| NCI-H460 (NSCLC) | 0.0007 | |
| MCF-7 (Breast) | 0.0194 | |
| HCT-15 (Colon) | Sensitive | |
| KB-31 (Cervical) | Insensitive | |
| HCT-116 (Colon) | Insensitive | |
| Capivasertib (Truqap™) [9][10][11][12] | BT474c (Breast) | ~0.3-0.8 (inhibition of substrate phosphorylation) |
| HGS27 (Gastric) | 4.6 | |
| AGS (Gastric) | 0.1 | |
| N87 (Gastric) | 14.18 | |
| SNU-1 (Gastric) | 24.04 | |
| MKN45 (Gastric) | 30.0 | |
| MGC803 (Gastric) | 44.4 |
Note: IC50 values for Capivasertib are presented for cell viability or inhibition of substrate phosphorylation and may not be directly comparable.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Many novel imidazo[1,2-a]pyridine compounds exert their anticancer effects by inhibiting key kinases in the PI3K/Akt/mTOR signaling pathway.[13] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[11]
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by both the novel compounds and approved drugs.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. Some imidazo[1,2-a]pyridine derivatives have been profiled for their selectivity against a panel of kinases.
Table 3: Kinase Selectivity of Representative Imidazo[1,2-a]pyridine and Approved Drugs
| Compound/Drug | Primary Target(s) | Selectivity Notes |
| Imidazo[1,2-a]pyridine-thiophene derivative (5e) [14] | FLT3 | Showed weaker inhibition against a panel of other kinases. |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives [15] | c-KIT | Selective against the closely related kinase FLT3 and a wider panel including JAK. |
| Alpelisib (PIQRAY®) [16] | PI3Kα | Minimal effect on PI3Kβ/γ/δ. |
| Everolimus (Afinitor®) | mTORC1 | Allosteric inhibitor of mTORC1. |
| Capivasertib (Truqap™) [9][11] | Pan-Akt (Akt1, Akt2, Akt3) | Potent inhibitor of all three Akt isoforms. |
In Vivo Efficacy in Preclinical Models
The ultimate test of a potential anticancer agent is its ability to inhibit tumor growth in vivo. The following table summarizes available data on the in vivo efficacy of imidazo[1,2-a]pyridine compounds and approved drugs in xenograft models.
Table 4: Comparative In Vivo Efficacy in Xenograft Models
| Compound/Drug | Xenograft Model | Dosing | Outcome |
| Imidazo[1,2-a]pyridine-based PI3Kα inhibitor | HeLa (cervical) xenografts in mice | 50 mg/kg | Significantly inhibits tumor growth. |
| Alpelisib (PIQRAY®) [17][18][19][20][21] | HCC1954 (breast) xenografts in mice | Not specified | Significantly reduced tumor growth, especially in combination with trastuzumab. |
| PIK3CA mutant xenograft models | >270 mg/d | Statistically significant dose-dependent anti-tumor efficacy. | |
| Everolimus (Afinitor®) [7][13][22][23][24] | HT29 (colon) xenografts in mice | Not specified | Significant tumor growth inhibition. |
| HCT116 (colon) xenografts in mice | Not specified | Significant tumor growth inhibition. | |
| Patient-derived HCC xenografts in mice | Not specified | Dose-dependent inhibition of tumor growth. | |
| A549 (NSCLC) xenografts in mice | 0.1-2.5 mg/kg/day | Dose-response relationship observed. | |
| Capivasertib (Truqap™) [9][11][25] | HER2+ breast cancer xenografts | 100-300 mg/kg, oral | Dose-dependent growth inhibition. |
| ER-positive, PIK3CA-mutant breast cancer xenograft | Not specified | Enhanced growth-inhibitory effect in combination with fulvestrant. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays cited in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (imidazo[1,2-a]pyridines or approved drugs) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis of Protein Phosphorylation
This technique is used to detect the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as p-Akt and p-mTOR.
Protocol:
-
Cell Lysis: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[26]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[27]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.[28]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[28][29][30]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of new anticancer compounds.
Caption: Preclinical drug discovery and validation workflow.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a promising foundation for the development of novel anticancer agents, particularly those targeting the PI3K/Akt/mTOR pathway. Several derivatives have demonstrated potent in vitro cytotoxicity against a variety of cancer cell lines, with some exhibiting IC50 values in the nanomolar range, comparable to or exceeding the potency of approved drugs. Furthermore, initial in vivo studies have shown significant tumor growth inhibition in xenograft models.
While direct comparative data under standardized conditions is still emerging, the information compiled in this guide suggests that select imidazo[1,2-a]pyridine compounds warrant further investigation as potential clinical candidates. Future research should focus on comprehensive selectivity profiling, in vivo efficacy studies in a broader range of models, and thorough toxicological evaluation to fully elucidate their therapeutic potential. This class of compounds holds the promise of providing new, effective treatment options for patients with cancers driven by aberrant PI3K/Akt/mTOR signaling.
References
- 1. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines | PLOS One [journals.plos.org]
- 9. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 13. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 14. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Frontiers | The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer [frontiersin.org]
- 18. Efficacy of PI3K inhibitors in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. Frontiers | The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer [frontiersin.org]
- 21. Assessing the Activity of Alpelisib in Pathogenic Breast Cancer Mutations Utilizing Patient-Derived Xenografts - Conference Correspondent [conference-correspondent.com]
- 22. RAD001 (everolimus) inhibits tumour growth in xenograft models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Capivasertib/Fulvestrant in patients with HR+, HER2-low or HER2-negative locally advanced or metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. ccrod.cancer.gov [ccrod.cancer.gov]
- 28. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 29. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 30. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Safety Operating Guide
Personal protective equipment for handling Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be removed and disposed of in a designated waste container immediately after handling the compound. Change gloves regularly, at least hourly, or immediately if contaminated, torn, or punctured.[1][2] |
| Eyes & Face | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles to provide full-face protection.[3] |
| Body | Laboratory Coat & Chemical-Resistant Apron | A long-sleeved, cuffed laboratory coat should be worn at all times. For operations involving larger quantities or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[2][4] |
| Respiratory | Fume Hood or Respirator | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4][5] |
| Feet | Closed-Toed Shoes | Sturdy, closed-toed shoes that cover the entire foot are required in the laboratory at all times. |
Operational Plan for Handling
Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.
Step-by-Step Handling Protocol:
-
Preparation : Before handling the compound, ensure that all necessary PPE is worn correctly. Verify that the chemical fume hood is functioning properly. Gather all required equipment and reagents to avoid leaving the designated handling area.
-
Weighing and Aliquoting : All weighing and initial dilutions of the solid compound must be performed inside a chemical fume hood to prevent the inhalation of fine powders. Use spark-proof tools and equipment.[6]
-
Experimental Procedures : Conduct all subsequent experimental steps within the fume hood. Keep the container tightly closed when not in use.[6]
-
Storage : Store the compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[6][7] The container should be kept tightly closed and may require refrigeration and storage under a nitrogen atmosphere.[6]
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal:
-
Solid Waste : All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Sharps : Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
All waste must be disposed of through your institution's hazardous waste management program.[6] Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6] |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site. |
References
- 1. pppmag.com [pppmag.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. hsa.ie [hsa.ie]
- 4. research.arizona.edu [research.arizona.edu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. fishersci.com [fishersci.com]
- 7. This compound [acrospharma.co.kr]
- 8. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
